Dihydroergocristine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQITUUQPICUMR-HJPBWRTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046322 | |
| Record name | Dihydroergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17479-19-5 | |
| Record name | Dihydroergocristine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17479-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocristine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017479195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocristine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCRISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05D48LUM4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
213-215 ºC | |
| Record name | Dihydroergocristine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular Mechanisms of Action of Dihydroergocristine
Receptor Pharmacology and Ligand Interactions
Dihydroergocristine's engagement with various receptors is not a simple agonist or antagonist interaction but often involves a nuanced combination of partial agonism and antagonism, which varies depending on the receptor subtype and the specific tissue context. drugbank.comnih.gov
This compound demonstrates a dualistic interaction with the dopaminergic system, acting as both a partial agonist and an antagonist. drugbank.comnih.govnih.gov This complex activity allows it to modulate dopaminergic neurotransmission. patsnap.com Research suggests that its effects can be mediated through dopamine (B1211576) receptors, influencing downstream cellular signaling pathways. nih.gov For instance, some of its cellular effects are thought to be channeled through dopamine receptor-mediated actions on key signaling molecules like 5'-AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-ĸB). nih.govresearchgate.net The interaction is characteristic of many ergot derivatives, which often exhibit a range of affinities and activities at different dopamine receptor subtypes (e.g., D1, D2, D3). drugbank.comnih.govdrugbank.com
Similar to its effects on dopamine receptors, this compound has a dual partial agonist/antagonist profile at adrenergic receptors. drugbank.comnih.govnih.gov This interaction is particularly significant at alpha-adrenergic receptors, which are crucial in regulating vascular tone. patsnap.com By acting as an antagonist at these receptors, this compound can inhibit vasoconstriction, leading to vasodilation and improved blood flow. patsnap.compatsnap.com
Detailed studies in animal models have further elucidated the compound's specific actions on alpha-adrenoceptor subtypes. Research in pithed rats indicates that this compound acts as a competitive alpha-1-adrenoceptor blocker and an alpha-2-adrenoceptor agonist. nih.gov The vasoconstriction induced by this compound appears to be mediated by alpha-2-adrenoceptors. nih.gov Other investigations into the ergot alkaloid class, including this compound, have shown they antagonize alpha-1-adrenoceptors in a non-competitive manner, while competitively antagonizing alpha-2-adrenoceptors, with a slightly higher affinity for the latter. nih.gov This complex interplay allows for a nuanced modulation of the sympathetic nervous system. consensus.app
| Receptor Family | Receptor Subtype | Reported Activity of this compound | Reference |
|---|---|---|---|
| Dopaminergic | General | Partial Agonist / Antagonist | drugbank.comnih.govnih.gov |
| Adrenergic | Alpha-1 | Competitive Antagonist | nih.govnih.gov |
| Alpha-2 | Agonist / Partial Agonist | nih.govconsensus.app | |
| Serotonergic | General (5-HT) | Non-competitive Antagonist | drugbank.comnih.govnih.gov |
The multifaceted receptor profile of this compound is a defining characteristic of ergot alkaloids. patsnap.comdrugbank.com These compounds, originally isolated from the Claviceps purpurea fungus, are structurally related to ergoline (B1233604) and are known to interact with a wide array of receptors, often with mixed agonist/antagonist properties. patsnap.comdrugbank.com this compound's simultaneous interaction with dopaminergic, adrenergic, and serotonergic systems exemplifies this complexity. patsnap.comnih.gov Its ability to produce vasoregulating effects, for instance, is a direct result of its combined influence on alpha-adrenergic and serotonin (B10506) receptors. nih.govnih.gov This intricate pharmacology allows a single molecule to modulate multiple physiological pathways.
Adrenergic Receptor Agonistic and Antagonistic Activities
Cellular and Subcellular Effects of this compound
Beyond direct receptor binding, this compound elicits a range of effects at the cellular and subcellular levels. In Alzheimer's research models, it has been shown to reduce amyloid-beta levels in various cell types, potentially by acting as a direct inhibitor of γ-secretase. drugbank.comnih.gov It also appears to have a protective role against ischemia by acting at a cellular level and can increase the levels of reduced glutathione (B108866) in the context of age-related changes to the brain's antioxidant systems. nih.gov
In the realm of oncology research, studies on chemoresistant prostate cancer cells have revealed that this compound can induce cell cycle arrest and apoptosis. nih.govresearchgate.netiiarjournals.org At the molecular level, it affects multiple factors involved in these processes, including:
p53
Mouse double minute 2 homolog (MDM2)
Retinoblastoma protein (RB)
p21
E2F transcription factor 1 (E2F1)
Survivin
Myeloid cell leukemia 1 (Mcl-1)
Poly ADP ribose polymerase (PARP) nih.govresearchgate.net
These effects may be mediated through dopamine receptor-dependent signaling pathways involving 5'-AMP-activated protein kinase (AMPK) and the inhibition of nuclear factor kappa B (NF-ĸB) phosphorylation. nih.goviiarjournals.org
| Cellular/Subcellular Effect | Associated Molecular Targets/Pathways | Research Context | Reference |
|---|---|---|---|
| Reduction of Amyloid-Beta | γ-secretase inhibition | Alzheimer's Disease Models | drugbank.comnih.gov |
| Increased Reduced Glutathione | Antioxidant System Modulation | Age-Related Brain Changes | nih.gov |
| Induction of Apoptosis and Cell Cycle Arrest | p53, MDM2, RB, p21, E2F1, Survivin, Mcl-1, PARP | Chemoresistant Prostate Cancer Cells | nih.govresearchgate.net |
| Modulation of Signaling Pathways | AMPK, NF-ĸB | Chemoresistant Prostate Cancer Cells | nih.goviiarjournals.org |
Impact on Cerebral Metabolism
This compound has been shown to significantly influence the metabolic activity of the brain, particularly in the context of aging and ischemic conditions. Its effects are multifaceted, ranging from the inhibition of certain metabolic pathways to the enhancement of cerebral blood flow and antioxidant capacity.
Research has indicated that this compound exerts an inhibitory effect on both anaerobic glycolysis and aerobic oxidation processes within the brain. nih.gov This modulation of fundamental energy-producing pathways is a key aspect of its mechanism of action, suggesting a potential to alter the metabolic response of neural tissue, particularly under pathological conditions.
A significant effect of this compound is its ability to increase cerebral blood flow and oxygen consumption by the brain. nih.govdrugbank.com This vasoregulating action is dependent on the initial cerebrovascular resistance. nih.gov In conscious rats, dose-dependent effects have been observed, with a significant increase in local cerebral blood flow (LCBF) in several brain structures at a dose of 2.5 mg/kg. nih.gov This enhancement of blood supply and oxygen availability is crucial for normal brain function and may counteract age-related declines in cerebral circulation. patsnap.com The compound's interaction with alpha-adrenergic receptors contributes to the relaxation of smooth muscle in vascular walls, leading to vasodilation. patsnap.com
| Dose (mg/kg) | Effect on LCBF | Effect on LCGU |
|---|---|---|
| 0.5 | No change | No change |
| 2.5 | Significantly increased in several structures | Slight decrease |
| 20 | Markedly reduced | More pronounced decrease |
This compound has demonstrated a protective role against the metabolic consequences of cerebral ischemia. nih.gov It acts at a cellular level to shield the brain from the detrimental effects of reduced blood flow. nih.gov In studies using isolated perfused rat brains, this compound was able to slow the breakdown of high-energy phosphates, such as ATP, during ischemic events and expedite the recovery of the energy state during the subsequent reperfusion period. nih.gov This protective mechanism is attributed to a direct action on cell metabolism. nih.gov Further supporting this, in cultivated neuroblastoma cells deprived of oxygen and glucose, this compound significantly increased ATP concentration and decreased ADP concentration. nih.gov
With aging, the brain's enzymatic antioxidant defense systems can be compromised. This compound has been found to counteract these age-related changes by increasing the levels of reduced glutathione (GSH). nih.govnih.gov Glutathione is a critical endogenous antioxidant, and its reduced form is essential for neutralizing reactive oxygen species. mdpi.com Chronic treatment with this compound in aged rats has been shown to modify the cerebral glutathione system, suggesting that it can bolster the brain's antioxidant capacity. nih.gov This effect is thought to be due to metabolic changes rather than circulatory events. nih.gov
Modulation of Synaptic Neurotransmission Pathways
This compound's mechanism of action extends to the modulation of synaptic neurotransmission, primarily through its interaction with various neurotransmitter systems. patsnap.com It exhibits a complex pharmacological profile, acting as a partial agonist and antagonist at different receptor sites. patsnap.com The compound has a notable dual agonistic/antagonistic activity on dopaminergic and adrenergic receptors and also functions as a non-competitive antagonist at serotonin receptors. nih.gov This modulation of dopamine and serotonin pathways can influence cognitive functions and mood. patsnap.compatsnap.com By interacting with these key neurotransmitter systems, this compound can affect the communication between neurons, a fundamental process for all brain functions. nih.govnih.govjax.org
| Receptor Type | Activity |
|---|---|
| Dopaminergic | Partial Agonist/Antagonist |
| Adrenergic | Partial Agonist/Antagonist |
| Serotonin | Non-competitive Antagonist |
Effects on Platelet Aggregation
The influence of this compound on serotonin and adrenergic receptors has been linked to an inhibition of platelet aggregation. drugbank.com Platelet aggregation is a critical process in hemostasis, and its modulation can have significant physiological effects. medscape.com While the precise mechanisms are still under investigation, the interaction of this compound with receptors involved in platelet activation suggests a potential role in modulating this aspect of cardiovascular function.
Influence on Neurotransmitter Availability via Monoamine Oxidase (MAO) Levels
A notable aspect of the aging process is a rise in the levels of monoamine oxidase (MAO), an enzyme responsible for degrading catecholamine neurotransmitters. This increase in MAO activity leads to a reduced availability of crucial neurotransmitters such as dopamine, norepinephrine, and adrenaline in the synaptic cleft, which can impact mental function.
Research involving co-dergocrine mesylate, a compound containing this compound along with other dihydrogenated ergot alkaloids, has demonstrated a capacity to modify this age-related increase in brain MAO activity. Studies conducted on aged rats have shown that chronic treatment with co-dergocrine mesylate can significantly lower the elevated MAO activity observed in specific brain regions. This effect was noted to be particularly significant in the hypothalamus and hippocampus. The modulation of MAO levels by this compound suggests a potential mechanism for enhancing the availability of essential neurotransmitters, thereby supporting neuronal function.
Table 1: Illustrative Regional Brain MAO Activity in Aged Rats Following Co-dergocrine Treatment The following data is illustrative, based on findings that co-dergocrine mesylate reduces elevated MAO activity in specific brain regions of aged subjects.
| Brain Region | MAO Activity in Untreated Aged Rats (Relative Units) | MAO Activity in Co-dergocrine Treated Aged Rats (Relative Units) | Percentage Decrease |
|---|---|---|---|
| Hypothalamus | 150 | 110 | ~27% |
| Hippocampus | 135 | 105 | ~22% |
| Cerebellum | 120 | 100 | ~17% |
Regulation of Prolactin Release
This compound exerts a significant regulatory effect on the release of prolactin from the anterior pituitary gland. nih.gov The mechanism underlying this action is its dopaminomimetic activity, meaning it mimics the effects of dopamine. nih.gov Prolactin secretion is naturally inhibited by dopamine, and by acting as an agonist at dopamine D2 receptors on pituitary lactotrophs, this compound effectively suppresses the release of prolactin. iiarjournals.org
In vitro studies using cultured anterior pituitary cells have demonstrated that this compound inhibits prolactin release in a concentration-dependent manner. nih.gov This inhibitory effect can be completely counteracted by the presence of dopamine receptor antagonists like haloperidol (B65202) and pimozide, which confirms that the action of this compound is mediated through these receptors. nih.gov The involvement of the adenylate cyclase-cyclic AMP system in this inhibitory action has also been shown. nih.gov This dopaminergic-based regulation of prolactin is a key aspect of this compound's molecular mechanism of action.
Table 2: Illustrative In Vitro Concentration-Dependent Inhibition of Prolactin Release by this compound The following data is illustrative, based on findings that this compound inhibits prolactin release in a concentration-dependent manner.
| This compound Concentration | Basal Prolactin Release (Control) | Prolactin Release with this compound | Inhibition of Prolactin Release |
|---|---|---|---|
| Low Concentration | 100% | ~75% | ~25% |
| Medium Concentration | 100% | ~50% | ~50% |
| High Concentration | 100% | ~25% | ~75% |
Pharmacokinetic and Biotransformation Profiles of Dihydroergocristine
Absorption Dynamics
Dihydroergocristine demonstrates partial absorption from the gastrointestinal tract following oral administration. Research indicates that approximately 25% of an administered oral dose is absorbed into the systemic circulation drugbank.comnih.gov. The process of moving across the luminal membrane of the gastrointestinal tract can occur through passive diffusion or active transport, with the specific pathway being influenced by the compound's physicochemical properties iqpc.com. For passive absorption to be effective, a molecule must possess an appropriate balance of solubility within the gastrointestinal environment and the ability to permeate the gut wall iqpc.com.
In rat models, the kinetics of orally administered this compound have shown a plasma profile with two distinct peaks. The first peak occurs rapidly, suggesting quick absorption, while a second peak may indicate the presence of an enterohepatic cycle nih.gov. Studies on the broader drug class, dihydroergotoxine, of which this compound is a component, suggest that different oral formulations (solution, tablet, retard capsule) can influence absorption rates. For instance, a solution may be absorbed rapidly from the stomach, while a retard capsule's delayed-release can also impact bioavailability, potentially by reducing contact time with gastric secretions nih.gov.
Human pharmacokinetic studies have characterized the peak plasma concentration (Cmax) and the time required to reach that peak (Tmax) for this compound.
Following a single oral administration, one study reported a Cmax of 0.28 mcg/L, which was achieved at a Tmax of 0.46 hours drugbank.comnih.gov. Another comprehensive study involving 12 healthy male volunteers who received a single 18 mg dose of this compound mesylate provided more detailed mean values. In this trial, the Cmax for the parent this compound compound was 0.28 ± 0.22 mcg/L, with a Tmax of 0.46 ± 0.26 hours nih.govbenthamdirect.comresearchgate.net. The major metabolite, 8'-hydroxy-dihydroergocristine, was also measured, showing a significantly higher peak concentration of 5.63 ± 3.34 mcg/L at a later Tmax of 1.04 ± 0.66 hours nih.govbenthamdirect.comresearchgate.net.
In a preliminary study involving the administration of dihydroergotoxine mesylate (a mixture containing this compound), the Cmax for this compound was found to be approximately 0.04 mcg/L researchgate.netnih.gov. The concentration of its hydroxy-metabolite was notably higher researchgate.netnih.gov.
Table 1: Peak Plasma Concentration (Cmax) and Time to Maximum Concentration (Tmax) of this compound in Humans
| Analyte | Cmax (mcg/L) | Tmax (hours) | Source |
|---|---|---|---|
| This compound | 0.28 | 0.46 | drugbank.comnih.gov |
| This compound | 0.28 ± 0.22 | 0.46 ± 0.26 | nih.govbenthamdirect.comresearchgate.net |
| 8'-hydroxy-dihydroergocristine | 5.63 ± 3.34 | 1.04 ± 0.66 | nih.govbenthamdirect.comresearchgate.net |
Distribution Kinetics
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues compared to the plasma. This compound is characterized by a large volume of distribution. Studies have reported a Vd of 52 L/kg drugbank.comnih.govnih.gov. This high value indicates extensive distribution of the drug from the plasma into peripheral tissues.
Once in the systemic circulation, drugs can bind to plasma proteins, which affects their distribution and availability to reach target sites. Only the unbound, or free, fraction of a drug is generally considered pharmacologically active nih.gov. This compound exhibits significant binding to plasma proteins. It has been reported that 68% of an administered dose can be found in a bound state to these proteins drugbank.comnih.gov. The binding of drugs to plasma proteins can influence their entire pharmacokinetic profile, including absorption, metabolism, and excretion wuxiapptec.com.
Pharmacokinetic modeling is used to describe the time course of a drug's concentration in the body. The plasma profile of this compound in humans has been shown to be consistent with a three-compartment pharmacokinetic model researchgate.net. This type of model suggests that the drug distributes from a central compartment (representing blood and highly perfused organs) into two distinct peripheral compartments (representing less well-perfused tissues) before being eliminated.
In animal studies, the pharmacokinetic properties of this compound administered intravenously to rats were well-described by an open two-compartment model nih.gov. Compartmental models are valuable tools for understanding and predicting drug behavior, aiding in the design of effective pharmacotherapy cjmhp.com.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8'-hydroxy-dihydroergocristine |
Metabolism and Metabolite Identification
The biotransformation of this compound is a comprehensive process, primarily occurring in the liver, which leads to the formation of various metabolites and their subsequent elimination from the body. This extensive metabolism is evidenced by the near-complete absence of the unchanged drug in systemic circulation following administration.
Hepatic Biotransformation Processes
This compound undergoes extensive hepatic biotransformation. The liver is the principal site of its metabolism, where the drug is significantly modified. This extensive metabolic process results in an almost complete absence of the unchanged parent drug in the bloodstream, indicating a high degree of first-pass metabolism. Studies involving liver preparations, such as those from bovine liver, have been instrumental in understanding these biotransformation pathways in a controlled in vitro setting.
Identification and Characterization of Primary Metabolites, e.g., 8'-hydroxy-dihydroergocristine
The major metabolite of this compound has been identified as 8'-hydroxy-dihydroergocristine drugbank.comnih.gov. This primary metabolite is produced in the liver drugbank.comnih.gov. The identification and characterization of 8'-hydroxy-dihydroergocristine have been achieved through various analytical techniques. In one study, the metabolite was produced in incubates of a bovine liver preparation using this compound mesylate as the substrate. Its purification was accomplished using flash silica gel column and reverse phase liquid chromatographies. The definitive identification was based on accurate molecular mass measurements, mass fragmentation spectra, and Nuclear Magnetic Resonance (NMR) chemical shifts.
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been developed for the simultaneous determination of this compound and its major metabolite, 8'-hydroxy-dihydroergocristine, in human plasma. This method has been crucial for detailed pharmacokinetic studies in humans.
Pharmacokinetic studies in healthy male volunteers have shown that the peak plasma concentration of 8'-hydroxy-dihydroergocristine is significantly higher than that of the parent compound.
| Compound | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Area Under the Curve (AUC) | Terminal Elimination Half-Life (t1/2) |
|---|---|---|---|---|
| This compound | 0.28 ± 0.22 µg/L | 0.46 ± 0.26 h | 0.39 ± 0.41 µg/L·h | 3.50 ± 2.27 h |
| 8'-hydroxy-dihydroergocristine | 5.63 ± 3.34 µg/L | 1.04 ± 0.66 h | 13.36 ± 5.82 µg/L·h | 3.90 ± 1.07 h |
Enzymatic Pathways Involved in this compound Metabolism
The metabolism of ergot alkaloids, including this compound, is primarily mediated by the cytochrome P450 (CYP) enzyme system. While the specific isoforms responsible for the metabolism of this compound have not been definitively elucidated in all studies, research on structurally related compounds provides strong evidence for the involvement of the CYP3A subfamily. For instance, the metabolism of dihydroergotamine, a closely related ergot alkaloid, is known to be mediated by CYP3A4. It is therefore highly probable that CYP3A4 is also a key enzyme in the oxidative metabolism of this compound, leading to the formation of its hydroxylated metabolites like 8'-hydroxy-dihydroergocristine.
Elimination Pathways and Clearance
The elimination of this compound and its metabolites from the body occurs through multiple pathways, with biliary excretion being the most significant. The systemic clearance of the drug is high, reflecting its efficient metabolism.
Biliary and Urinary Excretion Proportions
The primary route of elimination for this compound is via the bile drugbank.com. Over 85% of the administered dose is eliminated through this pathway drugbank.com. In contrast, urinary excretion plays a minor role, accounting for only about 5% of the eliminated dose drugbank.com. This excretion profile underscores the importance of hepatic function in the clearance of this compound.
| Excretion Route | Proportion of Eliminated Dose |
|---|---|
| Biliary Excretion | >85% |
| Urinary Excretion | ~5% |
Systemic Clearance Rates
This compound is characterized by a high systemic clearance rate. In studies conducted in rats, the systemic clearance was determined to be 2.65 L·h⁻¹·kg⁻¹. This high clearance rate is consistent with the extensive biotransformation the drug undergoes.
Pharmacodynamic and Clinical Efficacy Research
Neurocognitive Research Applications
Scientific inquiry into dihydroergocristine has primarily focused on its potential applications in neurology, specifically concerning cognitive functions that decline with age or are affected by pathological processes.
This compound has been evaluated for its efficacy in treating symptoms associated with age-related cognitive decline, such as memory loss and difficulty concentrating. patsnap.com A notable long-term study investigated its effects on elderly patients with cognitive impairment.
A one-year, double-blind, placebo-controlled multicenter study was conducted with 240 elderly patients suffering from chronic cerebrovascular disease or organic brain syndrome. nih.gov The results of this year-long therapy demonstrated a significant improvement in cognitive and behavioral assessments. Patients receiving this compound showed a notable decrease in the total score of the Sandoz Clinical Assessment Geriatric (SCAG) scale. Specifically, there was a significant enhancement in the target items of "confusion, mental alertness and memory performance" when compared to the placebo group. nih.gov The study also highlighted that the therapeutic activity of this compound was maintained throughout the entire 12-month duration of the trial. nih.gov
The mechanisms underlying these benefits are thought to be multifaceted, involving improvements in cerebral blood flow and metabolism. patsnap.commedicinenet.com this compound is believed to increase blood flow to the brain and enhance cerebral oxygen consumption, which may contribute to its protective effects on the brain. drugbank.com Additionally, its interaction with various neurotransmitter systems is considered a key aspect of its therapeutic action. patsnap.compatsnap.com
Table 1: Summary of a One-Year Clinical Trial of this compound in Elderly Patients
| Parameter | Description | Findings | Reference |
|---|---|---|---|
| Study Design | Double-blind, placebo-controlled, multicenter | - | nih.gov |
| Participants | 240 elderly patients with chronic cerebrovascular disease or organic brain syndrome | - | nih.gov |
| Duration | 1 year | - | nih.gov |
| Primary Outcome | Change in Sandoz Clinical Assessment Geriatric (SCAG) total score | Significant decrease in the this compound group compared to placebo | nih.gov |
| Key Improvements | Confusion, mental alertness, and memory performance | Significant improvement in the this compound group | nih.gov |
| Long-term Efficacy | Maintenance of therapeutic effect | Activity maintained throughout the 12-month trial period | nih.gov |
Research has also explored the potential of this compound to intervene in the pathological mechanisms of Alzheimer's disease, a neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques. researchgate.net
Studies have demonstrated that this compound can reduce the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. drugbank.com In various cell types, including a cell line derived from an Alzheimer's disease patient, micromolar concentrations of this compound were found to substantially decrease Aβ levels. researchgate.netdrugbank.com
The reduction in amyloid-beta production is attributed to the direct inhibition of γ-secretase, a key enzyme in the amyloidogenic pathway. drugbank.com this compound has been identified as a direct inhibitor of this enzyme complex. drugbank.com Surface Plasmon Resonance assays have shown that this compound binds directly to γ-secretase and one of its components, Nicastrin. researchgate.netdrugbank.com The equilibrium dissociation constants (Kd) were determined to be 25.7 nM for γ-secretase and 9.8 μM for Nicastrin, indicating a high binding affinity, particularly to the γ-secretase complex. researchgate.netdrugbank.com Structure-activity relationship studies suggest that the cyclized tripeptide moiety of this compound is crucial for its inhibitory effect on γ-secretase. researchgate.netdrugbank.com
Table 2: Binding Affinity of this compound to γ-Secretase and Nicastrin
| Molecule | Binding Target | Equilibrium Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| This compound | γ-Secretase | 25.7 nM | researchgate.netdrugbank.com |
| This compound | Nicastrin | 9.8 μM | researchgate.netdrugbank.com |
As a direct consequence of γ-secretase inhibition, this compound has been observed to cause a dose-dependent accumulation of the carboxy-terminal fragments of the amyloid precursor protein (APP-CTFs). researchgate.net This accumulation is an expected outcome when the cleavage of these fragments by γ-secretase is blocked. researchgate.net
Beyond its application in pathological conditions, this compound has been shown to have a more general effect on memory and cognition. drugbank.com This cognitive-enhancing effect is thought to be mediated through several mechanisms. One proposed mechanism is an increase in glutathione (B108866) in the brain, which is particularly relevant in age-related cognitive states. drugbank.com
Furthermore, this compound exhibits a complex interaction with various neurotransmitter systems. It acts as a partial agonist and antagonist at dopaminergic and adrenergic receptors and has an antagonistic effect on serotonin (B10506) receptors. drugbank.compatsnap.com This modulation of dopaminergic and serotonergic systems can contribute to enhanced cognitive function and mood stabilization. patsnap.compatsnap.com The enhancement of dopamine (B1211576) receptor sensitivity, in particular, is linked to improvements in learning and memory. patsnap.com
Studies in Alzheimer's Disease Pathophysiology
Cerebrovascular and Peripheral Vascular Research
Research into this compound has explored its impact on blood flow and vascular resistance, particularly within the brain.
Studies in Cerebrovascular Insufficiency
Clinical trials have been conducted to evaluate the efficacy of this compound in patients experiencing vascular and cerebral insufficiency. nih.gov The compound is primarily indicated for treating symptoms associated with age-related cognitive decline and cerebrovascular disorders, such as memory loss, difficulty concentrating, and dizziness. patsnap.com Studies have demonstrated the activity of related compounds on symptoms of chronic senile cerebral insufficiency. nih.gov
Vasoregulatory Effects and Cerebrovascular Resistance
This compound exhibits a vasoregulating effect, which is described as amphoteric, meaning its action depends on the initial vascular tone. nih.gov It produces a dilating action in constricted arteries and a tonic action in overly dilated arteries and arterioles. drugbank.com This regulatory effect leads to an increase in cerebral blood flow and oxygen consumption by the brain. nih.govdrugbank.com The central effects of the compound are dependent on the initial state of cerebrovascular resistance. nih.gov Furthermore, this compound is believed to protect the brain from the metabolic consequences of ischemia by acting at a cellular level. nih.gov
Neurological Disorder Research
The dopaminergic activity of this compound has led to significant investigation into its potential for treating neurological conditions, most notably Parkinson's disease.
Investigation in Parkinson's Disease Symptomatology
Multiple open-label and double-blind studies have concluded that this compound is an effective agent for managing the signs and symptoms of Parkinson's disease. nih.gov As a dopamine agonist, it aims to replicate the function of the endogenous neurotransmitter to produce an antiparkinsonian effect. wikipedia.org It has been shown to be particularly effective as a monotherapy during the early stages of the disease. wikipedia.org
A six-month, double-blind, randomized, placebo-controlled study involving 20 Parkinson's patients who were stable responders to L-dopa found that the addition of this compound resulted in motor improvement. nih.gov Patients treated with the compound demonstrated better scores on the Webster scale, a rating scale for Parkinson's symptoms like gait and dyskinesia, compared to those on levodopa. wikipedia.org
Comparative Efficacy Studies with Other Dopamine Agonists
This compound's performance has been evaluated against other dopamine agonists. It is structurally similar to bromocriptine, and its biochemical profile, which includes potent D2-like receptor agonist activity and partial D1-like receptor agonist activity, has led to suggestions that it may produce fewer side effects while maintaining similar efficacy to classic dopamine agonists. nih.gov
One multicenter, randomized, double-blind study compared alpha-dihydroergocryptine (a form of this compound) to lisuride (B125695) as an adjunct therapy to L-dopa in 68 patients. nih.gov The results indicated that alpha-dihydroergocryptine had superior efficacy in reducing long-term motor complications associated with L-dopa therapy. nih.gov
| Parameter | α-Dihydroergocryptine Group (n=32) | Lisuride Group (n=36) | Outcome |
|---|---|---|---|
| Reduction in Clinical Complications (UPDRS Part IV) | Statistically Significant Improvement | Improvement Noted | α-Dihydroergocryptine showed superior efficacy (P < 0.01) nih.gov |
| Patients Reporting Adverse Events | 8 out of 32 (25%) | 24 out of 36 (67%) | Significantly fewer adverse events in the α-Dihydroergocryptine group (P < 0.05) nih.gov |
While these findings are promising, researchers have noted the necessity for further studies to directly compare this compound to newer dopamine agonists such as pergolide, cabergoline, ropinirole, and pramipexole. nih.gov
Oncological Research Initiatives
Emerging research has pointed to a potential role for this compound in oncology, specifically in the context of chemoresistant cancers. An in vitro study investigated the effects of this compound on human prostate cancer (PCa) cells, particularly those resistant to chemotherapy. iiarjournals.orgnih.gov
| Cellular Process | Observed Effect of this compound | Key Molecular Factors Affected |
|---|---|---|
| Cell Cycle | Induction of cell cycle arrest iiarjournals.orgnih.gov | p53, MDM2, RB, p21, E2F1 nih.gov |
| Apoptosis (Programmed Cell Death) | Induction of apoptosis iiarjournals.orgnih.gov | survivin, Mcl-1, PARP nih.gov |
| Signaling Pathways | Modulation of key pathways | AMPK, NF-ĸB nih.gov |
Activity in Chemoresistant Prostate Cancer Cells
Chemoresistance presents a significant hurdle in the clinical management of prostate cancer (PCa). iiarjournals.org Research into novel therapeutic strategies has highlighted the potential of this compound (DHECS), an ergot alkaloid, in overcoming this challenge. iiarjournals.orgiiarjournals.org Studies have demonstrated its efficacy in inducing cell cycle arrest and apoptosis in human PCa cells, with notable potency against chemoresistant variants. iiarjournals.orgnih.govresearchgate.net
In vitro investigations using flow cytometry have shown that this compound can induce cell cycle arrest in a dose-dependent manner, primarily at the G1/S checkpoint and to a lesser extent at the G2/M checkpoint. iiarjournals.org At higher concentrations (15 and 30 μM), it also markedly causes cell death. iiarjournals.org This cytotoxic effect has been observed in various prostate cancer cell lines, including those resistant to conventional chemotherapy agents like docetaxel. iiarjournals.org
Table 1: Effect of this compound on Prostate Cancer Cell Cycle
| Checkpoint | Effect | Concentration Dependence |
|---|---|---|
| G1/S | Significant Arrest | Dose-dependent |
| G2/M | Lesser Arrest | Dose-dependent |
| Apoptosis | Significant Induction | Marked at high concentrations |
The anticancer activity of this compound is linked to its ability to modulate several key regulators of the cell cycle and apoptosis. iiarjournals.orgnih.gov Molecular analyses have revealed that DHECS treatment affects a range of critical factors implicated in cancer cell proliferation and survival. nih.gov
Specifically, this compound increases the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21. iiarjournals.orgiiarjournals.org This upregulation of the p53-p21 axis is a crucial mechanism for inducing cell cycle arrest. iiarjournals.orgnih.gov Concurrently, it inhibits the expression of E2F transcription factor 1 (E2F1) and the phosphorylation of the retinoblastoma protein (p-RB), which further contributes to the arrest at the G1/S checkpoint. iiarjournals.orgiiarjournals.org
Furthermore, DHECS influences key survival factors. It suppresses the expression of survivin and myeloid cell leukemia 1 (Mcl-1), two anti-apoptotic proteins often implicated in therapeutic resistance. iiarjournals.orgiiarjournals.orgnih.gov This suppression is a potential contributor to the DHECS-induced apoptosis. iiarjournals.orgiiarjournals.org The modulation of these multiple factors, including mouse double minute 2 homolog (MDM2) and poly ADP ribose polymerase (PARP), underscores the compound's multi-faceted mechanism of action in chemoresistant prostate cancer cells. nih.govresearchgate.net
Table 2: Regulation of Cellular Factors by this compound in Prostate Cancer Cells
| Factor | Role | Effect of this compound |
|---|---|---|
| p53 | Tumor Suppressor | Increased expression |
| p21 | Cell Cycle Inhibitor | Increased expression |
| RB (Retinoblastoma) | Tumor Suppressor | Inhibited phosphorylation |
| E2F1 | Transcription Factor | Inhibited expression |
| MDM2 | p53 Negative Regulator | Affected |
| Survivin | Anti-apoptotic Protein | Suppressed expression |
| Mcl-1 | Anti-apoptotic Protein | Suppressed expression |
| PARP | DNA Repair/Apoptosis | Affected |
The mechanism of action for this compound in prostate cancer cells appears to be mediated, at least in part, through dopamine receptor pathways. iiarjournals.orgnih.gov Research suggests that DHECS's effects may be channeled through its influence on 5'-AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-κB) signaling. nih.govresearchgate.net
Activation of the dopamine D2 receptor (DRD2) has been shown to suppress the nuclear translocation of NF-κB. iiarjournals.org NF-κB is a transcription factor that promotes the expression of multiple oncogenic factors, including the anti-apoptotic proteins survivin and Mcl-1. iiarjournals.orgiiarjournals.org In chemoresistant prostate cancer cells, this compound treatment significantly inhibits the phosphorylation of NF-κB, which is an indicator of its transcriptional activity. iiarjournals.orgiiarjournals.org This inhibition likely contributes to the observed suppression of survivin and Mcl-1, leading to increased cell death. iiarjournals.org Additionally, the activation of AMPK, a key regulator of cellular metabolism and a tumor suppressor, is another potential pathway for DHECS's anticancer effects. iiarjournals.orgnih.gov
Potential for Drug Repositioning in Acute Lymphoblastic Leukemia
Beyond prostate cancer, research has identified this compound as a candidate for drug repositioning in other malignancies. researchgate.net In the context of acute lymphoblastic leukemia (ALL), an integrated genomic network analysis was used to identify potential new therapeutic agents. researchgate.net Based on a Connectivity Map (CMap) score, which compares gene expression profiles, this compound was ranked among the top five potential candidates for repositioning in ALL when using the tyrosine kinase inhibitor dasatinib (B193332) as a reference compound. researchgate.net
Table 3: Top Drug Repositioning Candidates for Acute Lymphoblastic Leukemia (vs. Dasatinib)
| Drug | CMap Score |
|---|---|
| Chlorprothixene | 88.76 |
| Sirolimus | 87.80 |
| This compound | 84.11 |
| Papaverine | 83.98 |
| Tamoxifen | 80.92 |
Endocrine System Research
Antiprolactinemic Effects and Pituitary Dopamine Agonism
This compound is recognized as a dopamine agonist, and its effects on the endocrine system, particularly on prolactin secretion, have been studied. oipub.comresearchgate.net It exerts its effects at the pituitary level. oipub.com
In clinical studies, oral administration of this compound resulted in a significant decrease in serum prolactin levels in patients with hyperprolactinemia and in acromegalic patients who also had elevated prolactin. oipub.com However, the same dosage had no effect on prolactin levels in healthy control subjects. oipub.com This suggests a "denervation" supersensitivity to dopamine in conditions characterized by a pituitary dopamine deficiency. oipub.com
Compared to other dopamine agonists, this compound is considered to be relatively weak. oipub.com For instance, the prolactin decrease it induces is significantly lower than that caused by L-dopa. oipub.com Newer dopamine agonists, such as cabergoline, have demonstrated superior efficacy in suppressing prolactin. researchgate.netdocumentsdelivered.com In long-term treatment of hyperprolactinemic patients, daily administration of this compound led to partial or total suppression of prolactin and the resumption of menses. oipub.com
Compound Glossary
Ocular Pharmacological Investigations
This compound, a dihydrogenated ergot alkaloid, has been the subject of ocular pharmacological research to determine its effects on intraocular pressure (IOP) and the dynamics of aqueous humor. Studies have primarily focused on its potential as a therapeutic agent for ocular hypertension, a significant risk factor for glaucoma. The investigations have delved into the mechanisms by which this compound exerts its effects on the eye's fluid dynamics.
Intraocular Pressure Reduction Mechanisms
Research indicates that this compound effectively lowers intraocular pressure. The principal mechanism behind this pressure reduction is a significant decrease in the formation of aqueous humor. researchgate.net This effect is considered the primary contributor to its ocular hypotensive action. Tonographic studies conducted on animal models with alpha-chymotrypsin-induced ocular hypertension have substantiated that this compound reduces IOP by decreasing aqueous humor inflow. researchgate.net
The proposed mechanism for this action involves the blockade of α-adrenoceptors located in the ciliary body, the structure responsible for producing aqueous humor. researchgate.net By antagonizing these receptors, this compound is thought to inhibit the physiological processes that lead to aqueous humor secretion.
Furthermore, there is evidence to suggest the involvement of DA2 dopamine receptors in the ocular hypotensive effects of ergot derivatives like this compound. researchgate.net Pre-treatment with dopamine antagonists has been shown to influence the IOP-lowering effect of these compounds, indicating a role for the dopaminergic system in modulating aqueous humor dynamics.
Effects on Aqueous Humor Dynamics
The influence of this compound on aqueous humor dynamics has been comparatively studied with other established IOP-lowering agents, such as timolol (B1209231) and pilocarpine. In these studies, this compound demonstrated a more pronounced reduction in intraocular pressure than both timolol and pilocarpine. researchgate.net
The primary effect of this compound is a substantial reduction in the rate of aqueous humor formation. researchgate.net While it also causes a decrease in the outflow of aqueous humor, the reduction in formation is the dominant effect, leading to a net decrease in intraocular pressure. researchgate.net This contrasts with the mechanisms of other agents; for instance, timolol also primarily reduces aqueous humor formation, whereas pilocarpine's main effect is to increase aqueous humor outflow. researchgate.net
An important observation from these comparative studies is that this compound does not significantly alter pupil diameter. This is a notable difference from timolol, which can cause slight mydriasis (pupil dilation), and pilocarpine, which induces marked miosis (pupil constriction). researchgate.net
The following table summarizes the comparative effects of this compound, Timolol, and Pilocarpine on aqueous humor dynamics based on available research findings.
| Drug | Primary Mechanism of IOP Reduction | Effect on Aqueous Humor Formation | Effect on Aqueous Humor Outflow | Effect on Pupil Diameter |
| This compound | Significant reduction in aqueous humor formation | Markedly Decreased | Decreased | No significant change |
| Timolol | Reduction in aqueous humor formation | Decreased | - | Slight mydriasis |
| Pilocarpine | Increased aqueous humor outflow | - | Increased | Marked miosis |
Toxicological Research Findings on Dihydroergocristine
Mechanisms of Adverse Drug Reactions and Toxicity
Dihydroergocristine, a semi-synthetic ergot alkaloid, exhibits a multifaceted pharmacological profile that includes interactions with dopaminergic, adrenergic, and serotonergic receptors. europa.eueuropa.eu While it has been studied for various therapeutic purposes, its potential for toxicity is rooted in these same receptor interactions. The mechanisms underlying its adverse effects are complex and involve several pathways, leading to conditions such as fibrotic reactions and ischemic complications. europa.eumhmedical.com
A significant safety concern associated with this compound is its potential to induce fibrotic reactions. europa.eu Fibrosis, the thickening and scarring of connective tissue, can affect various organs, including the heart valves and lungs. europa.eueuropa.eu Reports have indicated a capacity for this compound to cause such reactions, with some patients showing improvement after discontinuing the substance. europa.eu A causal relationship is considered pharmacologically plausible and is supported by case reports, including instances of retroperitoneal and pulmonary fibrosis. europa.eueuropa.eu
While the association between ergot derivatives and fibrosis, particularly cardiac fibrosis, is often linked to agonism at the 5-HT2B receptor, other mechanisms are believed to be involved with this compound. europa.eueuropa.eu Research suggests a causal link between the development of fibrosis and the compound's agonistic activity at 5-HT2A and 5-HT1B receptors. europa.eueuropa.eu Agonism at these serotonin (B10506) receptors can trigger cellular processes that lead to the proliferation of fibroblasts and excessive deposition of extracellular matrix, culminating in fibrotic tissue damage. europa.eu
| Receptor | Proposed Role in Toxicity | Associated Condition |
|---|---|---|
| 5-HT2A | Agonism is suggested as a causal link to fibrotic reactions. europa.eueuropa.eu | Pulmonary and other fibroses. europa.eu |
| 5-HT1B | Agonism is suggested as a causal link to fibrotic reactions. europa.eueuropa.eu | Fibrotic reactions. europa.eu |
| 5-HT2B | General mechanism for ergot-induced fibrosis; agonism induces a proliferative response. europa.eueuropa.eu Interaction may cause proliferative heart valve disease. scbt.com | Cardiac valvulopathy. europa.euscbt.com |
In addition to direct receptor agonism, a plausible effect on the serotonin transporter (SERT) is also implicated as a potential mechanism for this compound-induced fibrosis. europa.eueuropa.eu The serotonin transporter is crucial for clearing serotonin from the synapse. Alterations in its function can lead to dysregulation of serotonergic signaling, which may contribute to the pathological processes underlying fibrosis.
Ergot alkaloids as a class are known for their potent vasoconstrictive properties. mhmedical.commhmedical.com This effect is a primary mechanism of their toxicity. Sustained vasoconstriction can severely reduce blood flow, leading to local tissue hypoxia (a deficiency of oxygen) and subsequent ischemic injury. mhmedical.commhmedical.com This can progress to more severe complications such as tissue edema, thrombosis, and eventually irreversible vascular insufficiency and gangrene. mhmedical.commhmedical.com
While some sources suggest that ergoloid mesylates, including this compound, lack the strong vasoconstrictor properties of natural ergot alkaloids at therapeutic doses, the potential for vasoconstriction induced by this compound cannot be entirely dismissed. europa.eupdr.net This vasoconstriction can affect various parts of the body, potentially leading to:
Coronary ischemia and myocardial infarction mhmedical.commhmedical.com
Cerebral ischemia and stroke mhmedical.compdr.net
Abdominal angina and bowel infarction mhmedical.commhmedical.com
Renal infarction mhmedical.commhmedical.com
Ischemia of the extremities, potentially leading to gangrene mhmedical.comclinicalpub.com
One review noted that this compound exhibits a "vasoregulating amphoteric action," where it may have a hypotensive effect in hypertensive subjects but a hypertensive effect in hypotensive subjects. nih.gov
A key characteristic contributing to the toxicity of ergot alkaloids is their tendency to be highly tissue-bound. mhmedical.commhmedical.com This property accounts for the protracted nature of clinical poisoning, where toxic effects can persist long after the substance has been discontinued. mhmedical.commhmedical.com The high affinity for and slow dissociation from tissues, particularly vascular tissue, means that effects like vasospasm can continue for extended periods, such as 10 to 14 days. mhmedical.commhmedical.com This prolonged persistence at receptor sites can lead to sustained signaling and a delayed recovery of affected vasculature, potentially exacerbating ischemic injury and reducing the elimination of the alkaloid itself. nih.gov
Association with Fibrotic Reactions and Potential Mechanisms
Preclinical Toxicology Studies
Preclinical toxicology studies are designed to identify potential target organs for toxicity and determine safe dosing ranges before human trials. pacificbiolabs.comlabinsights.nl These studies typically involve acute and chronic dosing in various animal species, such as rodents and non-rodents. labinsights.nl
In the case of this compound, a toxicological review summarizing studies in rats, dogs, and monkeys reported that the compound was non-toxic and well-tolerated. nih.gov This review, which included assessments of acute and chronic toxicity, teratogenesis, fertility, and mutagenicity, concluded that this compound presented a favorable safety profile in these preclinical models. nih.govdrugbank.com However, these general toxicology findings stand in contrast to the specific mechanisms of toxicity, such as fibrotic reactions and vasoconstriction, that have been identified through pharmacological analysis and clinical case reports. europa.eueuropa.eu This highlights the complexity of predicting all potential adverse reactions from standard preclinical study packages alone.
| Study Type | Animal Models Used | Reported Outcome | Source Citation |
|---|---|---|---|
| Acute & Chronic Toxicity | Rats, Dogs, Monkeys | Reported as non-toxic and well-tolerated. | nih.gov |
| Teratogenesis & Fertility | Rats, Rabbits | Reported as non-toxic and well-tolerated. | nih.gov |
| Mutagenicity Tests | Not Specified | Reported as non-toxic and well-tolerated. | nih.gov |
Acute and Chronic Exposure Research in Animal Models
Research into the acute toxicity of this compound has been conducted across several animal models. The median lethal dose (LD50), a measure of acute toxicity, has been established through oral administration in species including rats, mice, and dogs. fermentek.comscbt.com These studies provide a quantitative measure of the compound's short-term toxicity. fermentek.comscbt.com For instance, the oral LD50 in rats was determined to be 2643 mg/kg, while in mice and dogs, it was 5000 mg/kg and 1250 mg/kg, respectively. fermentek.comscbt.com
Reviews of toxicological data suggest that in both acute and chronic studies involving rats, dogs, and monkeys, this compound is generally well-tolerated and considered non-toxic. drugbank.comresearchgate.net However, some safety data indicates that prolonged or repeated exposure may cause damage to organs. edqm.eu Limited evidence also suggests the possibility of cumulative health effects involving organs or biochemical systems with long-term occupational exposure. scbt.com
Table 1: Acute Oral LD50 of this compound in Animal Models
| Animal Model | Oral LD50 (mg/kg) | Reference |
|---|---|---|
| Rat | 2643 | fermentek.comscbt.com |
| Mouse | 5000 | fermentek.com |
| Dog | 1250 | fermentek.comscbt.com |
Teratogenesis and Fertility Studies
The findings regarding this compound's effects on reproduction and fetal development present some contradictions in the available literature. Some reviews of toxicological studies conducted in rats and rabbits conclude that the compound is non-toxic in terms of teratogenesis and fertility. drugbank.comresearchgate.net
Conversely, other safety assessments classify this compound as a substance suspected of damaging fertility or the unborn child. fermentek.comedqm.eu One source notes that ample evidence from animal experiments suggests a suspicion that the substance directly reduces fertility and that developmental disorders may be caused by exposure. scbt.com
Mutagenicity Assessments
This compound has been evaluated for its potential to cause genetic mutations through a battery of tests. nih.gov A key study assessed its mutagenicity using four distinct methods. nih.gov The results from these comprehensive in vitro and in vivo tests indicated that this compound is free of mutagenic activity. nih.gov
The specific assays performed were:
Ames Test : The compound was tested on Salmonella typhimurium strains TA98, TA1538, TA1535, TA1537, and TA100, both with and without metabolic activation. nih.gov
In Vitro Mammalian Cell Gene Mutation Test : A quantitative assay was performed on V79 Chinese hamster cells. nih.gov
In Vitro Chromosomal Aberration Test : The potential to induce chromosomal damage was studied in human lymphocyte cultures. nih.gov
In Vivo Micronucleus Assay : An in vivo test was conducted in mice. nih.gov
Table 2: Summary of Mutagenicity Assays for this compound
| Assay Type | Test System | Result | Reference |
|---|---|---|---|
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538) | Negative | nih.gov |
| Mammalian Cell Gene Mutation | V79 Chinese Hamster Cells | Negative | nih.gov |
| Chromosomal Damage | Human Lymphocyte Cultures | Negative | nih.gov |
| Micronucleus Assay | Mouse (in vivo) | Negative | nih.gov |
Cellular Cytotoxicity in In Vitro Models
In vitro studies have investigated the cytotoxic effects of this compound, particularly in the context of cancer research. iiarjournals.org Research on various human prostate cancer (PCa) cell lines demonstrated that the compound exhibits varying degrees of cytotoxicity. iiarjournals.org The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half, was determined for several cell lines after 72 hours of exposure. iiarjournals.org
The cytotoxic effects were observed in cell lines including LNCaP, C4-2, CWR22Rv1, and PC-3. iiarjournals.org Further investigation into the mechanism of action revealed that this compound can induce cell cycle arrest, primarily at the G1/S checkpoint and to a lesser extent at the G2/M checkpoint, in a dose-dependent manner. iiarjournals.org Significant cell death was noted, particularly at higher concentrations of the compound. iiarjournals.org
Table 3: In Vitro Cytotoxicity (IC50) of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| LNCaP | 25.78 | iiarjournals.org |
| C4-2 | 25.31 | iiarjournals.org |
| CWR22Rv1 | 13.44 | iiarjournals.org |
| PC-3 | 10.63 | iiarjournals.org |
Methodological Approaches in Dihydroergocristine Research
Analytical Chemistry Techniques
Analytical methodologies are crucial for the qualitative and quantitative assessment of Dihydroergocristine in various matrices, from pharmaceutical formulations to complex biological fluids. These techniques ensure purity, enable pharmacokinetic studies, and support metabolite identification.
Chromatography is the cornerstone of this compound analysis, with High-Performance Liquid Chromatography (HPLC) being the most prominent technique due to its versatility and efficiency in separating components from a mixture. nih.govpharmaguideline.comsielc.com
HPLC with UV Detection (HPLC-UV): This is a standard method for the routine analysis and quality control of this compound in pharmaceutical preparations. The ergoline (B1233604) structure of DHEC possesses chromophores that absorb ultraviolet (UV) light, allowing for its detection and quantification. HPLC methods have been developed to separate this compound from other dihydroergotoxine components like dihydroergocornine (B1204045) and dihydroergocryptine in a single run. nih.gov
HPLC with Fluorescence Detection (HPLC-FLD): Leveraging the native fluorescence of the ergoline ring system, HPLC-FLD offers significantly higher sensitivity and selectivity compared to UV detection. researchgate.net This method is particularly useful for quantifying the low concentrations of DHEC typically found in biological samples such as human plasma. researchgate.net
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): This combination is the gold standard for the highly sensitive and specific quantification of this compound and its metabolites in complex biological matrices. nih.govresearchgate.net The HPLC system separates the compounds, which are then ionized and detected by a tandem mass spectrometer. This approach provides structural information and allows for quantification with very low limits of detection, often in the picogram per milliliter (pg/mL) range. researchgate.netbenthamdirect.com
Gas Chromatography-Mass Spectrometry (GC-MS): The use of GC-MS for the analysis of this compound is limited. mdpi.com Ergot alkaloids are generally non-volatile and can undergo thermal degradation at the high temperatures required for GC analysis, making this technique less suitable than HPLC. mdpi.comresearchgate.net
Thin-Layer Chromatography (TLC): TLC and its high-performance version (HPTLC) are utilized for the separation of ergot alkaloids. ekb.eg These methods are valuable for screening and semi-quantitative analysis but are generally less precise and sensitive than HPLC-based techniques.
Table 1: Examples of HPLC Methods for this compound Analysis
| Technique | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-phase microparticles | Organic solvent with ~10⁻² M base | UV | Separation of dihydroergotoxine components | nih.gov |
| HPLC-MS/MS | Zorbax C18 | Not specified | Tandem Mass Spectrometry (ESI) | Quantification of DHEC and 8'-OH-DHEC in human plasma | researchgate.net |
| LC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometry | Monitoring of DHEC and its hydroxy-metabolites in human plasma | nih.govresearchgate.net |
Spectroscopic techniques are indispensable for the structural characterization and quantification of this compound.
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of this compound, its related impurities, and its metabolites. researchgate.netbenthamdirect.comnih.gov NMR analysis provides detailed information about the molecular structure, which is essential for confirming the identity of newly isolated or synthesized compounds. acs.orgmdpi.comnih.govresearchgate.net
Spectrofluorimetry: This technique measures the fluorescence of a sample. Due to the intrinsic fluorescence of its ergoline core, this compound can be analyzed with high sensitivity. researchgate.net Spectrofluorimetry is most commonly employed as a detection principle in HPLC (as HPLC-FLD) rather than as a standalone quantitative method.
Spectrophotometry: UV-Visible spectrophotometry is a fundamental technique used in conjunction with HPLC (as HPLC-UV) for the quantification of this compound. nih.gov Colorimetric methods based on reactions with agents like p-dimethylaminobenzaldehyde can be used for the determination of total ergot alkaloids but lack the specificity required to quantify this compound individually.
Mass spectrometry (MS) is a critical tool for studying the metabolism of this compound. The primary metabolite produced in the liver is 8'-hydroxy-dihydroergocristine. researchgate.netdrugbank.com
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is the definitive method for both identifying and quantifying DHEC and its metabolites in biological samples. nih.govresearchgate.net The technique's high selectivity is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. researchgate.net This allows for accurate measurement even at the very low concentrations observed in pharmacokinetic studies. researchgate.netbenthamdirect.com
Time-of-Flight Mass Spectrometry (TOF-MS): TOF-MS provides high-resolution and accurate mass measurements. nih.govresearchgate.net This capability is crucial during the initial stages of metabolite discovery, as it allows for the determination of the elemental composition of unknown metabolic products, thereby facilitating their structural identification. researchgate.net
Table 2: Mass Spectrometry Parameters for this compound (DHEC) and its Metabolite
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Technique | Reference |
|---|---|---|---|---|---|
| This compound | Positive ESI | 612 | 594, 350, 325 | MS/MS | researchgate.net |
| 8'-hydroxy-dihydroergocristine | Positive ESI | Not specified | Not specified | LC/MS/MS | researchgate.netbenthamdirect.com |
| This compound | Positive ESI | [M+H]⁺ | Not specified | QTOF | massbank.eu |
Immunoassays utilize the specific binding between an antibody and an antigen for detection and quantification.
Radioimmunoassay (RIA): RIA methods have been developed for the analysis of dihydroergotoxine, the mixture containing this compound. These assays are highly sensitive and are based on the competition between a radiolabeled and an unlabeled form of the analyte for a limited number of antibody binding sites.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used immunoassay platform. toxicology.abbott While specific ELISAs targeting only this compound are not common, kits are commercially available that detect a range of ergot alkaloids. sci-hub.boxrandox.com These assays are valuable for rapid screening of a large number of samples, for instance in food and feed analysis. nih.govwur.nl However, the antibodies used may exhibit cross-reactivity with other structurally similar ergot alkaloids, which can affect the specificity of the results. nih.gov
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that has been successfully applied to the analysis of ergot alkaloids and their epimers. mdpi.comnih.gov The method offers advantages such as short analysis times and low consumption of samples and reagents, making it a viable alternative to HPLC for certain applications. conicet.gov.ar
Voltammetry: The application of voltammetric and other electrochemical methods specifically for the analysis of this compound is not extensively documented in the scientific literature. However, electrochemical methods are sometimes coupled as detectors with separation techniques like HPLC.
Molecular and Cellular Biology Methodologies
To understand the pharmacological effects of this compound, researchers employ various molecular and cellular biology techniques. These methods help to identify the compound's molecular targets and elucidate its mechanism of action at a cellular level.
Cell-Based Assays: The biological activity of this compound has been investigated using various in vitro cell culture models. For instance, studies on human prostate cancer (PCa) cells, including chemoresistant strains, have used colorimetric assays and flow cytometry to demonstrate that this compound can inhibit cell viability and induce cell cycle arrest and apoptosis. iiarjournals.orgnih.gov
Enzyme Inhibition Assays: A significant finding from molecular studies is the identification of this compound as a direct inhibitor of γ-secretase, an enzyme implicated in the pathology of Alzheimer's disease. drugbank.comnih.gov This was discovered through screening in both cell-based and cell-free in vitro γ-secretase activity assays. nih.govdrugbank.comnih.govnih.govinnoprot.com
Receptor Binding Assays: The pharmacological profile of this compound is linked to its activity as an antagonist or partial agonist at dopaminergic, adrenergic, and serotonin (B10506) receptors. drugbank.comnih.gov Receptor-ligand interactions can be characterized using receptor binding assays, which are critical for drug discovery. merckmillipore.com Advanced techniques such as Surface Plasmon Resonance (SPR) have been used to show a direct binding interaction between this compound and γ-secretase. nih.govdrugbank.com Additionally, in silico molecular docking studies have been used to predict the binding affinity of related ergot alkaloids to vascular receptors. nih.gov
Gene and Protein Expression Analysis: To probe the downstream effects of this compound on cellular signaling, researchers use methods like quantitative polymerase chain reaction (qPCR) and Western blot analysis. These techniques have been used to show that this compound can alter the expression levels of key proteins involved in cell cycle regulation and survival, such as p53, MDM2, and components of the NF-ĸB signaling pathway. nih.gov
Cell Culture Models (e.g., HEK293 cells, PCa cell lines)
Cell culture models are fundamental tools for studying the effects of this compound in a controlled environment. Human Embryonic Kidney 293 (HEK293) cells are frequently used, particularly in studies related to Alzheimer's disease research. researchgate.netnih.gov For instance, HEK293 cells have been instrumental in demonstrating DHEC's impact on the processing of Amyloid Precursor Protein (APP) and the generation of Amyloid-beta (Aβ) peptides. researchgate.net These cells can be transiently transfected with plasmids for proteins like Notch1 or hAPP to study specific molecular pathways. researchgate.net
In the context of oncology, various prostate cancer (PCa) cell lines are employed to evaluate DHEC's anticancer properties. nih.goviiarjournals.orgresearchgate.net A notable model is the C4-2B-TaxR cell line, which is resistant to chemotherapy and represents a clinically relevant model for bone metastatic, chemoresistant prostate cancer. iiarjournals.org Studies have also utilized cell lines derived from patients with Alzheimer's disease to confirm the effects of DHEC on Aβ levels in a more disease-relevant context. drugbank.com
| Cell Line | Research Area | Key Application in DHEC Research |
| HEK293 | Neurodegenerative Disease | Studying effects on APP processing and γ-secretase activity. researchgate.net |
| PCa Cell Lines (e.g., C4-2B-TaxR) | Oncology | Investigating anticancer effects, particularly in chemoresistant prostate cancer. nih.goviiarjournals.org |
| AD Patient-Derived Cells | Neurodegenerative Disease | Validating the reduction of Aβ levels in a patient-specific context. drugbank.com |
Gene Expression Analysis (qPCR, Western Blot)
To understand how this compound affects cellular function at the molecular level, researchers utilize gene and protein expression analysis techniques. Quantitative Polymerase Chain Reaction (qPCR) is used to measure changes in messenger RNA (mRNA) levels of specific genes, providing insight into how DHEC modulates gene transcription. nih.goviiarjournals.org
Western Blot analysis is a widely used technique to detect and quantify specific proteins. In DHEC research, it has been used to evaluate the compound's effects on proteins involved in cell cycle regulation and apoptosis in prostate cancer cells. nih.goviiarjournals.orgresearchgate.net Key proteins analyzed include p53, MDM2, Retinoblastoma protein (RB), p21, E2F1, survivin, and Poly (ADP-ribose) polymerase (PARP). nih.goviiarjournals.orgresearchgate.net In Alzheimer's research, Western Blot is used to measure the levels of full-length APP (APP-FL) and its C-terminal fragments (APP-CTFs) to assess how DHEC affects APP processing. researchgate.net
Flow Cytometry for Cell Cycle and Viability Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In this compound research, it is primarily applied to determine the compound's effects on the cell cycle and cell viability in cancer cells. nih.goviiarjournals.orgresearchgate.net
By staining cells with fluorescent dyes like propidium iodide (PI), which binds to DNA, researchers can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). iiarjournals.org Studies have shown that DHEC can induce cell cycle arrest in a dose-dependent manner, particularly at the G1/S checkpoint in chemoresistant prostate cancer cells. iiarjournals.org Flow cytometry is also used to quantify apoptosis (programmed cell death), revealing that DHEC can induce cell death, especially at higher concentrations. iiarjournals.org
Reporter Assays for Signaling Pathway Evaluation
Reporter assays are essential for studying the effects of this compound on specific cell signaling pathways. nih.goviiarjournals.orgresearchgate.net These assays typically involve genetically modifying cells to express a "reporter gene" (such as luciferase or beta-galactosidase) under the control of a specific DNA response element. The activity of the reporter gene serves as a proxy for the activity of a particular signaling pathway.
In DHEC research, reporter assays have been used to evaluate its impact on pathways like the nuclear factor kappa B (NF-ĸB) pathway, which is implicated in cancer progression. nih.govresearchgate.net By measuring changes in reporter protein expression, these assays provide a quantitative measure of how DHEC modulates signaling pathway activity. youtube.com
In Vitro and Cell-Free Enzyme Activity Assays (e.g., γ-secretase)
To determine if this compound directly interacts with and inhibits specific enzymes, researchers use in vitro and cell-free enzyme activity assays. A key target investigated in the context of Alzheimer's disease is γ-secretase, an enzyme complex crucial for the production of Aβ peptides. researchgate.netdrugbank.com
Both cell-based and cell-free assays have been employed to screen natural products and identify direct inhibitors of this enzyme. drugbank.com In a cell-free system using purified γ-secretase, DHEC was shown to directly inhibit the cleavage of an APP C-terminal fragment substrate (C100-Flag) in a dose-dependent manner. researchgate.net This demonstrates a direct inhibitory effect on the enzyme, independent of other cellular processes. researchgate.netdrugbank.com
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nicoyalife.combioradiations.com This methodology has been critical in confirming the direct interaction between this compound and its molecular targets.
SPR analysis revealed that DHEC binds directly to the γ-secretase enzyme complex. researchgate.netdrugbank.com The experiments measured the equilibrium dissociation constant (Kd), a measure of binding affinity. The results showed a high-affinity interaction between DHEC and γ-secretase. researchgate.netdrugbank.com Further SPR studies also demonstrated direct binding to Nicastrin, a key component of the γ-secretase complex. researchgate.netdrugbank.com This technique provides precise quantitative data on the physical interaction between the drug and its target protein.
| Parameter | Target | Value |
| Equilibrium Dissociation Constant (Kd) | γ-secretase | 25.7 nM researchgate.netdrugbank.com |
| Equilibrium Dissociation Constant (Kd) | Nicastrin | 9.8 μM researchgate.netdrugbank.com |
Preclinical In Vivo Models
Preclinical in vivo models, primarily using animals, are essential for evaluating the potential therapeutic effects and mechanisms of compounds in a whole-organism context before human trials. alacrita.comnih.gov In the study of this compound and related compounds, various animal models are utilized depending on the therapeutic area.
For oncology research, murine xenograft models are common. researchgate.net In these models, human cancer cells are implanted into immunocompromised mice to study tumor growth and the effects of potential anticancer agents. For example, studies on dopamine (B1211576) receptor D2 (DRD2), a target related to DHEC's mechanism, have shown that its overexpression can inhibit tumorigenesis in murine xenograft models. researchgate.net
In the field of neurodegenerative diseases like Alzheimer's, rodent models are used to simulate aspects of the disease pathology. One such model involves the intracerebroventricular administration of amyloid-beta peptides (e.g., Aβ25-35) into rats to induce cognitive deficits. nih.gov The therapeutic potential of compounds can then be assessed by measuring their ability to rescue cognitive function in behavioral tests, such as the passive avoidance test. nih.gov While specific in vivo studies for this compound in these Alzheimer's models are part of ongoing research, these preclinical models are the standard for evaluating neuroprotective and cognitive-enhancing effects. nih.gov
Animal Models for Pharmacokinetic and Pharmacodynamic Studies
Animal models are fundamental in elucidating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. Pharmacodynamics involves the study of a drug's biochemical and physiological effects and its mechanism of action, while pharmacokinetics describes the course of the drug through the body. msdvetmanual.com Rodent models, particularly rats, have been instrumental in this area.
Pharmacokinetic investigations in rats have utilized specific radioimmunoassay techniques to measure the concentration of non-metabolized this compound in plasma. nih.gov Studies involving intravenous administration in rats indicated that the drug's plasma profile fits an open two-compartment pharmacokinetic model. nih.gov Following oral administration, the kinetics showed two distinct peaks, suggesting rapid absorption and a potential enterohepatic cycle. nih.gov Key findings from these studies include the determination of a long terminal half-life and evidence of extensive biotransformation, indicated by high systemic clearance and a near-complete absence of the unchanged drug in urine. nih.gov A large volume of distribution has also been calculated, providing insights into its tissue distribution. nih.gov
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (6 mg/kg) | Oral Administration (6 mg/kg) |
|---|---|---|
| Terminal Half-Life (t½) | 13.6 hours | 18.1 hours |
| Peak Plasma Concentration (Cmax) | N/A | Peak 1: 37 µg/L Peak 2: 34 µg/L | | Time to Peak (Tmax) | N/A | Peak 1: 0.5 hours Peak 2: 2 hours | | Systemic Clearance | 2.65 L·h⁻¹·kg⁻¹ | N/A | | Volume of Distribution | 52 L·kg⁻¹ | N/A | Data sourced from studies on Sprague-Dawley rats. nih.gov
Pharmacodynamic studies in animal models have explored the effects of this compound on the central nervous system. These studies often involve behavioral tests to assess the compound's impact on cognitive function and motor activity. nih.gov
Models for Cognitive and Neurodegenerative Disorders
Research into the therapeutic potential of this compound for cognitive and neurodegenerative conditions, such as Alzheimer's disease, heavily relies on various animal models. frontiersin.orgscielo.br These models aim to replicate specific aspects of human diseases to test potential treatments. frontiersin.orgxiahepublishing.com
In the context of age-related cognitive decline, studies have been conducted on aged rats. nih.gov Behavioral patterns are compared between aged and young animals to assess the effects of this compound. nih.gov Commonly used tests include:
Active Avoidance (Shuttle-Box Test): This test measures the ability to learn to avoid an unpleasant stimulus. Acute treatment with this compound was found to facilitate the acquisition of this response in aged rats. nih.gov
Passive Avoidance (Step-Through Task): This task assesses memory retention. This compound treatment facilitated the retention of the passive avoidance response. nih.gov
Pole-Jumping Performance: Subchronic treatment with the compound showed a facilitation of acquisition and an inhibition of extinction in this task. nih.gov
For neurodegenerative disorders like Alzheimer's disease, research has identified this compound as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta peptides. drugbank.comresearchgate.netepfl.ch This discovery was made using cell-based and cell-free γ-secretase activity assays. drugbank.comepfl.ch Animal models for Alzheimer's often involve transgenic mice that overproduce amyloid-beta, and while direct studies of this compound in these specific models are not detailed, its mechanism of action suggests their utility. mdpi.com Other models include the administration of substances like scopolamine or aluminum chloride to induce cognitive deficits in rodents, providing a platform to screen protective drugs. xiahepublishing.comfrontiersin.org
Cancer Xenograft Models (e.g., for Prostate Cancer)
The investigation of this compound's potential anticancer properties has been explored in the context of chemoresistant prostate cancer. iiarjournals.orgnih.gov While initial studies are often conducted in vitro using cancer cell lines, cancer xenograft models are a crucial subsequent step for in vivo validation. nih.gov
Xenograft models involve implanting human cancer cells or tissues into immunocompromised animals, typically mice or rats. nih.gov These models are valuable for studying tumor growth, progression, and response to therapies in a living system. nih.gov For prostate cancer, patient-derived xenografts (PDXs) are increasingly used as they can retain the characteristics of the original tumor, including its heterogeneity and molecular signatures. nih.govethz.ch
In vitro research has shown that this compound can induce cell cycle arrest and apoptosis in human prostate cancer cells, demonstrating particular potency against chemoresistant cells. nih.gov At a molecular level, the compound was found to affect multiple factors involved in cancer cell regulation. nih.gov These promising preclinical findings provide a strong rationale for evaluating this compound in prostate cancer xenograft models to assess its therapeutic efficacy on tumor growth and progression in vivo. iiarjournals.orgnih.gov
Human Clinical Research Designs
Randomized Controlled Trials
Randomized controlled trials (RCTs) are a cornerstone of clinical research, providing high-quality evidence of a drug's efficacy. This compound has been evaluated in RCTs, particularly for conditions related to cognitive impairment in the elderly.
One significant study was a double-blind, placebo-controlled multicenter trial involving 240 elderly patients with chronic cerebrovascular disease or organic brain syndrome. nih.gov The study was conducted over a one-year period. nih.gov The results indicated a significant improvement in target items such as confusion, mental alertness, and memory performance in the group receiving this compound compared to the placebo group. nih.gov The findings also showed that the compound's activity was maintained throughout the entire 12-month trial period. nih.gov Such long-term RCTs are critical for establishing the sustained benefit of a treatment.
Crossover and Parallel-Group Studies
Both crossover and parallel-group study designs have been employed in the clinical investigation of this compound.
Parallel-Group Studies: In this design, two or more groups of participants receive different treatments simultaneously. The one-year RCT mentioned previously is an example of a parallel-group study, where one group received this compound and the other received a placebo for the duration of the trial. nih.gov
Crossover Studies: This design involves each participant receiving all treatments in a sequential order. A randomized crossover trial was conducted to compare the pharmacokinetics of three different oral formulations of this compound. researchgate.net In this study, six volunteers received a 6 mg dose of the drug in three different forms (tablet, drops, and single-dose bottle), with washout periods between each administration. researchgate.net This design is efficient as it allows for within-subject comparisons, reducing variability.
Pharmacokinetic Studies in Healthy Volunteers
To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, pharmacokinetic studies are conducted in healthy volunteers. These studies are essential for establishing the drug's profile before testing it in patient populations.
Several studies have characterized the pharmacokinetics of this compound and its major metabolite, 8'-hydroxy-dihydroergocristine, in healthy male volunteers. benthamdirect.comresearchgate.net Following a single oral dose, this compound is absorbed, with peak plasma concentrations reached in less than an hour. benthamdirect.comresearchgate.netdrugbank.com The parent drug has a relatively short terminal elimination half-life. benthamdirect.comresearchgate.net The major metabolite appears in plasma shortly after the parent compound, reaching a much higher peak concentration and having a slightly longer terminal elimination half-life. benthamdirect.comresearchgate.net Preliminary results from studies on dihydroergotoxine (a mixture containing this compound) also show that the concentration of the hydroxy-metabolites in plasma is an order of magnitude higher than their parent compounds. researchgate.netnih.gov
Table 2: Pharmacokinetic Parameters of this compound (DHEC) and its Metabolite in Healthy Volunteers After a Single Oral Dose
| Parameter | This compound (DHEC) | 8'-hydroxy-dihydroergocristine (8'-OH-DHEC) |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 0.28 ± 0.22 µg/L | 5.63 ± 3.34 µg/L |
| Time to Peak (Tmax) | 0.46 ± 0.26 hours | 1.04 ± 0.66 hours |
| Area Under the Curve (AUClast) | 0.39 ± 0.41 µg/L·h | 13.36 ± 5.82 µg/L·h |
| Terminal Elimination Half-Life (t½) | 3.50 ± 2.27 hours | 3.90 ± 1.07 hours |
Data from a study with 12 male healthy volunteers. benthamdirect.comresearchgate.net
Bioequivalence Assessments
Bioequivalence assessments are fundamental in determining the therapeutic interchangeability of different formulations of a drug. These studies are designed to demonstrate that two drug products—typically a generic and a brand-name version—exhibit comparable bioavailability when administered to subjects under similar experimental conditions. The key pharmacokinetic (PK) parameters measured to establish bioequivalence are the rate and extent of absorption of the active pharmaceutical ingredient.
For this compound, a semi-synthetic ergot alkaloid, bioequivalence is assessed by comparing critical PK parameters obtained from plasma concentration-time profiles. Following oral administration, this compound is absorbed from the digestive tract, with about 25% of the dose being absorbed. drugbank.comnih.gov It undergoes extensive first-pass metabolism in the liver, where it is converted to its major metabolite, 8'-hydroxy-dihydroergocristine. drugbank.comnih.govbenthamdirect.comresearchgate.net
Research involving healthy volunteers has been conducted to characterize the pharmacokinetic profile of this compound and its metabolite. In one such study, after a single oral dose of 18 mg of this compound mesylate, the parent compound reached a peak plasma concentration (Cmax) of 0.28 ± 0.22 µg/L in a relatively short time (tmax) of 0.46 ± 0.26 hours. nih.govbenthamdirect.comresearchgate.net The area under the plasma concentration-time curve (AUC), which reflects the total drug exposure, was 0.39 ± 0.41 µg/L·h. nih.govbenthamdirect.comresearchgate.net The major metabolite, 8'-hydroxy-dihydroergocristine, showed a much higher peak concentration (5.63 ± 3.34 µg/L) and total exposure (AUC of 13.36 ± 5.82 µg/L·h), indicating rapid and extensive metabolism of the parent drug. nih.govbenthamdirect.comresearchgate.net
The assessment of metabolites can be a critical component of bioequivalence studies, especially for drugs like this compound that exhibit low absorption and high first-pass metabolism. In some cases, the metabolites may reflect drug absorption more reliably than the parent compound. nih.gov For instance, in a study on the related compound α-dihydroergocryptine, bioequivalence could be established based on the metabolite profiles when it could not be for the unchanged parent drug. nih.gov This highlights the importance of considering metabolite kinetics in the bioequivalence evaluation of this compound formulations.
| Parameter | This compound (DHEC) | 8'-hydroxy-dihydroergocristine (8'-OH-DHEC) |
|---|---|---|
| Cmax (Peak Plasma Concentration) | 0.28 ± 0.22 µg/L | 5.63 ± 3.34 µg/L |
| tmax (Time to Peak Concentration) | 0.46 ± 0.26 h | 1.04 ± 0.66 h |
| AUClast (Area Under the Curve) | 0.39 ± 0.41 µg/L·h | 13.36 ± 5.82 µg/L·h |
| t½ (Terminal Elimination Half-life) | 3.50 ± 2.27 h | 3.90 ± 1.07 h |
Computational and Systems Biology Approaches
Systems biology offers a holistic framework for understanding the complex interactions within biological systems. frontiersin.org By integrating diverse 'omics' data (genomic, transcriptomic, proteomic, etc.), these approaches move beyond the single-target paradigm to analyze entire networks and pathways. nih.govdrugtargetreview.com This is particularly valuable in drug discovery and development for identifying novel drug targets, understanding mechanisms of action, and exploring drug repurposing opportunities. drugtargetreview.comdiva-portal.org For this compound, computational and systems biology methods are being employed to uncover new therapeutic potentials beyond its traditional use.
Drug repurposing, or repositioning, is an efficient strategy that identifies new uses for existing approved drugs, thereby reducing the time and cost of development. scienceopen.commdpi.com Integrated genomic network analysis is a powerful tool in this endeavor. This approach combines genomic data with information on protein-protein interactions, gene co-expression networks, and biological pathways to identify disease-associated modules and predict how drugs might modulate them. nih.govresearchgate.net
For this compound, this methodology has pointed towards potential applications in neurodegenerative diseases and oncology.
Prostate Cancer: Studies have evaluated the in-vitro activity of this compound in prostate cancer (PCa) cells, particularly those resistant to chemotherapy. nih.gov The compound was found to induce cell cycle arrest and apoptosis. nih.gov At a molecular level, this compound affects multiple signaling pathways and factors involved in cancer cell regulation, including p53, survivin, and nuclear factor kappa B (NF-ĸB). nih.gov This multi-target activity, uncovered through molecular analysis, suggests this compound could be repurposed as a novel agent for managing chemoresistant prostate cancer. nih.gov
The Connectivity Map (CMap) is a large-scale public database of gene-expression profiles from human cell lines treated with a wide array of small-molecule perturbagens. univr.itbroadinstitute.org It functions as a powerful tool for drug repositioning by enabling researchers to connect diseases, genes, and drugs through shared gene-expression signatures. univr.itnih.gov The underlying principle is that if a drug induces a gene-expression signature that is opposite to the signature of a disease state, that drug may have a therapeutic effect. cnsgenomics.com
The CMap methodology involves:
Generating a disease-specific gene-expression signature (a list of up- and down-regulated genes).
Querying the CMap database with this signature.
The CMap algorithm then ranks all the small molecules in its library based on how strongly their own gene-expression signatures correlate (positively or negatively) with the query signature.
Drugs with strong negative correlation scores are identified as potential candidates for treating the disease.
Drug Interactions and Polypharmacology of Dihydroergocristine
Pharmacokinetic Interaction Mechanisms
The way the body processes dihydroergocristine and other drugs can be altered when they are co-administered, leading to changes in drug efficacy and potential for adverse effects.
Influence on Drug Metabolism via Cytochrome P450 Enzymes
This compound's metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. researchgate.netnih.govgenome.jp This relationship is a major source of pharmacokinetic interactions.
Inhibitors of CYP3A4: Drugs that inhibit the activity of CYP3A4 can decrease the metabolism of this compound, leading to increased plasma concentrations. patsnap.com Examples of such inhibitors include certain antifungal agents like ketoconazole, antibiotics such as erythromycin (B1671065) and chloramphenicol, and other drugs like aprepitant (B1667566) and amiodarone (B1667116). patsnap.comdrugbank.com This can heighten the risk of adverse effects. patsnap.com
Inducers of CYP3A4: Conversely, drugs that induce CYP3A4 can increase the metabolism of this compound, potentially reducing its therapeutic efficacy. drugbank.com Examples include carbamazepine, armodafinil, and aminoglutethimide. drugbank.com
This compound as a Substrate and Inhibitor: this compound itself acts as a substrate for CYP3A4. researchgate.netdrugbank.com There is also evidence that it can inhibit CYP3A4-mediated metabolism of other drugs, such as testosterone. researchgate.net Furthermore, it may decrease the metabolism of various co-administered drugs like aminophylline, bicalutamide, and bortezomib. drugbank.com
Table 1: Examples of Drug Interactions with this compound via CYP3A4
| Interacting Drug | Effect on this compound Metabolism | Potential Clinical Consequence |
| Ketoconazole | Inhibition | Increased this compound levels patsnap.com |
| Erythromycin | Inhibition | Increased this compound levels patsnap.com |
| Carbamazepine | Induction | Decreased this compound levels drugbank.com |
| Aprepitant | Inhibition | Increased this compound levels drugbank.com |
| Armodafinil | Induction | Decreased this compound levels drugbank.com |
Effects on Drug Excretion Rates
The primary route of elimination for this compound and its metabolites is through the bile, accounting for over 85% of the eliminated dose, with urinary excretion making up only about 5%. drugbank.commedtigo.com Some drugs can interfere with this excretion process. For instance, cerivastatin (B1668405) and benzbromarone (B1666195) may decrease the excretion rate of this compound, which could lead to higher serum levels. drugbank.com
Impact on Serum Concentrations of Co-Administered Drugs
Due to its effects on metabolism and potentially excretion, this compound can alter the serum concentrations of other drugs.
Increased Serum Concentrations: Co-administration with CYP3A4 inhibitors like amprenavir, atazanavir, and amiodarone can increase the serum concentration of this compound. drugbank.com
Decreased Serum Concentrations: Co-administration with CYP3A4 inducers like apalutamide (B1683753) can decrease the serum concentration of this compound. drugbank.com
Effects on Other Drugs: this compound can also affect the serum levels of other medications. For example, it can decrease the metabolism of drugs like acenocoumarol, alpelisib, and axitinib, potentially leading to their increased serum concentrations. drugbank.com Conversely, the therapeutic efficacy of this compound may be reduced when used with drugs like amphetamine. drugbank.com
Pharmacodynamic Interaction Mechanisms
This compound's effects on various receptors lead to pharmacodynamic interactions when combined with other vasoactive agents.
Potentiation of Vasodilatory and Hypotensive Effects
This compound possesses vasodilatory properties, which can be enhanced when used with other vasodilators or antihypertensive medications. patsnap.communi.cz This can lead to a potentiated risk of significant hypotension. patsnap.com For example, combining it with drugs like furosemide, which also has vasodilatory effects, could increase the hypotensive effect. drugbank.com
Modulation of Hypertensive and Vasoconstricting Activities of Other Agents
This compound exhibits a complex, dualistic effect on blood vessels. While it can cause vasodilation, it can also increase the hypertensive and vasoconstricting activities of other agents. drugbank.com This is due to its partial agonist/antagonist activity at adrenergic receptors. drugbank.com
Increased Hypertensive Effects: The risk of hypertension can be increased when this compound is combined with substances like amoxapine, amitriptyline, and various sympathomimetic amines such as arbutamine (B144426) and bitolterol. drugbank.com
Decreased Antihypertensive Efficacy: this compound may diminish the therapeutic effects of antihypertensive drugs like aliskiren, amlodipine, and benazepril. drugbank.com
Interaction with Beta-Blockers: Beta-blockers such as atenolol (B1665814) and bisoprolol (B1195378) may enhance the vasoconstricting effects of this compound. drugbank.com
Table 2: Examples of Pharmacodynamic Interactions with this compound
| Interacting Drug/Class | Type of Interaction | Potential Clinical Consequence |
| Other Vasodilators/Antihypertensives | Potentiation | Significant hypotension patsnap.com |
| Sympathomimetic Amines (e.g., Arbutamine) | Increased Vasoconstriction | Increased hypertensive activity drugbank.com |
| Antihypertensive Drugs (e.g., Aliskiren) | Antagonism | Decreased antihypertensive effect drugbank.com |
| Beta-Blockers (e.g., Atenolol) | Synergism | Enhanced vasoconstricting effect drugbank.com |
Interactions with Neurotransmitter-Modulating Agents (e.g., MAOIs, SSRIs)
The concomitant use of this compound with other drugs that modulate neurotransmitter systems, such as Monoamine Oxidase Inhibitors (MAOIs) and Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), requires careful consideration due to the potential for significant pharmacodynamic interactions.
This compound possesses dopaminergic and serotonergic agonist properties. patsnap.com When combined with other agents that enhance serotonin levels, there is a heightened risk of developing serotonin syndrome, a potentially life-threatening condition. patsnap.comnih.gov Serotonin syndrome is characterized by a triad (B1167595) of symptoms: autonomic hyperactivity, neuromuscular abnormalities, and changes in mental state. rcpsych.ac.uk
Monoamine Oxidase Inhibitors (MAOIs): MAOIs increase the synaptic availability of monoamines, including serotonin and norepinephrine, by inhibiting their breakdown. rcpsych.ac.uknih.gov The combination of an MAOI with a serotonergic agent like this compound can lead to an excessive accumulation of serotonin, precipitating serotonin syndrome. patsnap.comnih.gov Therefore, the concurrent use of this compound and MAOIs is generally contraindicated. rcpsych.ac.ukhscni.net A sufficient "washout" period is recommended when switching between these classes of drugs to avoid adverse interactions. nih.gov
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs function by blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing its concentration in the synaptic cleft. nih.gov Similar to MAOIs, combining SSRIs with this compound can potentiate serotonergic effects and increase the risk of serotonin syndrome. patsnap.com This interaction has been associated with severe adverse events, including fatalities. nih.gov Caution and close monitoring are essential if these agents are used together.
Below is a table summarizing the potential interactions between this compound and these neurotransmitter-modulating agents.
| Interacting Agent Class | Mechanism of Interaction | Potential Clinical Outcome | Management Recommendation |
|---|---|---|---|
| Monoamine Oxidase Inhibitors (MAOIs) | Increased synaptic serotonin due to decreased metabolism (MAOI) and direct agonism (this compound). patsnap.comrcpsych.ac.uk | Serotonin Syndrome. patsnap.comnih.gov | Concomitant use is generally contraindicated. rcpsych.ac.ukhscni.net A washout period is required when switching. nih.gov |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Increased synaptic serotonin due to reuptake inhibition (SSRI) and direct agonism (this compound). patsnap.com | Enhanced risk of Serotonin Syndrome. patsnap.com | Caution and close clinical monitoring are advised. patsnap.com |
Additive or Antagonistic Receptor Activities
This compound's polypharmacology is characterized by its ability to act on a variety of receptors, which can lead to either additive (synergistic) or antagonistic effects when co-administered with other drugs targeting the same receptors. nih.gov The drug exhibits a dual agonist/antagonist activity at dopaminergic and adrenergic receptors and a non-competitive antagonistic effect at serotonin receptors. nih.govdrugbank.com
Dopaminergic Receptors: this compound acts as a partial agonist at dopamine (B1211576) receptors. patsnap.com When used with other dopamine agonists, there could be an additive effect, potentially increasing the risk of dopamine-related side effects. Conversely, when used with dopamine antagonists (e.g., certain antipsychotics), the therapeutic effects of both drugs could be diminished.
Adrenergic Receptors: The interaction of this compound with alpha-adrenergic receptors contributes to its vasodilatory effects. patsnap.com Co-administration with other vasodilators or antihypertensive medications can lead to an additive hypotensive effect. patsnap.com Conversely, its vasoconstrictive potential, particularly at higher doses or in combination with other vasoconstrictors, could lead to an increase in blood pressure. drugbank.com For instance, combining it with beta-blockers like bisoprolol may enhance vasoconstricting activities. drugbank.com
Serotonergic Receptors: this compound displays complex interactions at serotonin receptors, acting as a non-competitive antagonist. nih.gov This can lead to unpredictable interactions with other serotonergic drugs. For example, its antagonistic properties might counteract the effects of serotonin receptor agonists.
The following table details the potential additive or antagonistic effects of this compound at various receptor sites.
| Receptor System | This compound's Activity | Potential Interaction with Other Drugs | Example of Interacting Drug Class | Potential Clinical Outcome |
|---|---|---|---|---|
| Dopaminergic | Partial agonist. patsnap.com | Additive effects with agonists; antagonistic effects with antagonists. | Dopamine agonists; Antipsychotics. | Increased dopaminergic side effects; reduced efficacy of either drug. |
| Adrenergic (Alpha) | Agonist/Antagonist activity. nih.gov | Additive hypotension with other vasodilators. patsnap.com Potentiated vasoconstriction with other vasoconstrictors. drugbank.com | Antihypertensives; Sympathomimetics. | Significant hypotension patsnap.com; increased blood pressure. drugbank.com |
| Serotonergic | Non-competitive antagonist. nih.gov | Antagonism of serotonin receptor agonists. | Triptans (migraine medication). | Reduced efficacy of the serotonin agonist. |
Clinical Significance and Management Strategies of Drug-Drug Interactions
The complex interaction profile of this compound underscores the importance of careful clinical management to mitigate the risks of adverse events. Healthcare providers must conduct a thorough medication review for any patient prescribed this compound, including over-the-counter drugs and herbal supplements. patsnap.com
Key Management Strategies:
Medication Reconciliation: A comprehensive review of all current medications is crucial to identify potential interactions before initiating therapy with this compound. patsnap.com
Patient Education: Patients should be counseled about the potential for drug interactions and the importance of informing all their healthcare providers about their use of this compound.
Monitoring: Close monitoring for signs of adverse effects is essential, especially when this compound is co-administered with drugs that have a narrow therapeutic index or a known potential for interaction. This includes monitoring blood pressure, heart rate, and mental status.
Avoiding Contraindicated Combinations: The combination of this compound with MAOIs should be avoided due to the high risk of serotonin syndrome. rcpsych.ac.ukhscni.net
Cautious Use with Certain Drug Classes: When used with SSRIs, antihypertensives, or other psychoactive substances, a cautious approach with careful monitoring is warranted. patsnap.com
The clinical significance of these interactions lies in the potential for increased toxicity and reduced therapeutic efficacy. For example, the interaction with cytochrome P450 inhibitors, such as certain antifungal agents (e.g., ketoconazole) and antibiotics (e.g., erythromycin), can increase the plasma levels of this compound, thereby increasing the risk of side effects. patsnap.com
The table below outlines general management strategies for potential drug-drug interactions with this compound.
| Interacting Drug/Class | Potential Clinical Consequence | Management Strategy |
|---|---|---|
| MAOIs | Serotonin Syndrome. patsnap.comnih.gov | Avoid concomitant use. rcpsych.ac.ukhscni.net Ensure adequate washout period. nih.gov |
| SSRIs | Increased risk of Serotonin Syndrome. patsnap.com | Use with caution and monitor closely for symptoms. patsnap.com |
| Antihypertensives/Vasodilators | Potentiated hypotension. patsnap.com | Monitor blood pressure regularly. |
| CYP450 Inhibitors (e.g., Ketoconazole, Erythromycin) | Increased plasma levels of this compound, leading to a higher risk of side effects. patsnap.com | Monitor for adverse effects; consider dose adjustment. |
| Dopamine Antagonists (e.g., Antipsychotics) | Reduced efficacy of both drugs. | Monitor for therapeutic response. |
Future Directions and Emerging Research Avenues for Dihydroergocristine
Exploration of Novel Therapeutic Indications
Initially recognized for its effects on cerebral and peripheral circulation, the therapeutic potential of dihydroergocristine is being explored in several new domains. drugbank.comnih.gov Its established role in delaying progressive mental decline in conditions like Alzheimer's disease continues to be a primary focus. drugbank.com Research has shown that this compound can reduce the levels of amyloid-beta peptides, a key factor in the pathology of Alzheimer's disease. nih.govresearchgate.net This has led to its consideration as a candidate for drug repositioning in Alzheimer's therapy. nih.govdrugbank.com
Beyond neurodegenerative disorders, emerging evidence suggests a potential role for this compound in oncology. Studies have indicated its effectiveness in inducing cell cycle arrest and apoptosis in human prostate cancer cells, particularly those resistant to chemotherapy. rsc.org This has opened up the possibility of repurposing this compound as a novel anticancer agent. rsc.org Furthermore, its dopaminergic activity has been leveraged in the treatment of Parkinson's disease. nih.gov
Development of Advanced Drug Delivery Systems (e.g., Nanoparticle-Based)
A significant challenge in treating central nervous system disorders is the effective delivery of therapeutic agents across the blood-brain barrier. labmanager.com Advanced drug delivery systems, particularly those based on nanotechnology, offer a promising solution to this obstacle. nih.gov While specific research on this compound-loaded nanoparticles is limited, the development of such systems is a logical and crucial next step.
Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are being extensively investigated as carriers for various drugs to enhance their bioavailability, control their release, and target them to specific sites like the brain. nih.govnih.govsemanticscholar.org These systems can be engineered to improve the solubility and stability of drugs, prolong their circulation time, and reduce off-target toxicity. mdpi.comuspharmacist.com For a compound like this compound, which acts on the central nervous system, encapsulation in nanoparticles could significantly enhance its therapeutic efficacy in neurodegenerative diseases by facilitating its passage across the blood-brain barrier. labmanager.comnih.gov Techniques such as high-pressure homogenization and emulsion solvent evaporation are established methods for preparing such nanoparticles and could be adapted for this compound. jddtonline.infoamazonaws.com
Refinement of Receptor Binding Mechanisms and Polypharmacological Profiling
This compound exhibits a complex pharmacological profile, interacting with multiple receptor systems. Its mechanism of action is understood to involve a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors, as well as noncompetitive antagonistic activity at serotonin (B10506) receptors. drugbank.com This polypharmacology is central to its therapeutic effects, from vasodilation to cognitive enhancement. drugbank.com
Future research is focused on refining the understanding of these receptor interactions. For instance, studies have investigated the binding energies of related ergot alkaloids to serotonin (5-HT)2A and alpha-2A adrenergic receptors, revealing strong molecular interactions that likely contribute to their physiological effects. uspharmacist.com A more detailed mapping of this compound's binding affinities and the downstream signaling pathways it modulates will provide a clearer picture of its multifaceted actions. This deeper understanding will be crucial for optimizing its therapeutic use and identifying new clinical applications.
Translational Research for Repurposing this compound in Oncology
The repurposing of existing drugs for new indications, particularly in oncology, is a rapidly growing field of research. amazonaws.com this compound has emerged as a promising candidate for drug repositioning in cancer therapy. rsc.org Preclinical evidence has demonstrated its ability to inhibit the growth of aggressive and chemoresistant prostate cancer cells. rsc.org
Translational research efforts are now aimed at moving these preclinical findings into clinical settings. This involves further investigation into the molecular mechanisms underlying its anticancer effects. Studies have shown that this compound can affect multiple factors involved in the regulation of the cancer cell cycle and programmed cell death. rsc.org Identifying predictive biomarkers and effective combination strategies will be key to successfully repurposing this drug for cancer treatment.
Addressing Efficacy Gaps in Neurodegenerative Disease Research
While this compound has shown promise in Alzheimer's disease models, addressing the existing efficacy gaps in the treatment of neurodegenerative diseases remains a critical area of research. A significant breakthrough has been the identification of this compound as a direct inhibitor of γ-secretase, an enzyme involved in the production of amyloid-beta peptides. nih.govresearchgate.net This finding offers a specific molecular target for its action in Alzheimer's pathology. nih.govdrugbank.com
Studies have confirmed that micromolar concentrations of this compound can substantially reduce amyloid-beta levels in various cell types, including those derived from Alzheimer's patients. nih.govresearchgate.net Further research is needed to optimize its effects and translate these in vitro findings into tangible clinical benefits. This includes exploring its long-term effects on cognitive function and disease progression in well-designed clinical trials.
Strategies for Overcoming Therapeutic Resistance in Cancer Treatment
A major hurdle in cancer therapy is the development of therapeutic resistance. This compound has shown particular potency against chemoresistant prostate cancer cells, suggesting it may have a role in overcoming this challenge. rsc.org Its mechanism of action in these resistant cells appears to involve the modulation of multiple signaling pathways that are often dysregulated in cancer. rsc.org
Future strategies will likely focus on using this compound in combination with standard chemotherapeutic agents to sensitize cancer cells to treatment or to overcome acquired resistance. Research has indicated that dopamine (B1211576) receptor D2 (DRD2) agonism, a property of this compound, could be a novel strategy to combat chemoresistance. rsc.org Further mechanistic studies are required to fully elucidate how it circumvents resistance pathways and to identify the most effective combination therapies for clinical investigation. rsc.org
Investigation into the Comprehensive Pharmacokinetic and Toxicological Profiles of Metabolites
A thorough understanding of a drug's pharmacokinetics and the activity of its metabolites is essential for its safe and effective use. This compound is extensively metabolized in the liver, with its major metabolite being 8'-hydroxy-dihydroergocristine. drugbank.com In fact, the parent drug is almost completely absent from circulation after administration. drugbank.com
Pharmacokinetic studies in healthy volunteers have detailed the profiles of both this compound and its primary metabolite. These studies provide crucial data on absorption, distribution, and elimination.
Table 1: Pharmacokinetic Parameters of this compound and its Major Metabolite
| Parameter | This compound | 8'-hydroxy-dihydroergocristine |
|---|---|---|
| Peak Plasma Concentration (Cmax) | 0.28 ± 0.22 µg/L | 5.63 ± 3.34 µg/L |
| Time to Peak Concentration (Tmax) | 0.46 ± 0.26 h | 1.04 ± 0.66 h |
| Area Under the Curve (AUC) | 0.39 ± 0.41 µg/L.h | 13.36 ± 5.82 µg/L.h |
| Terminal Elimination Half-life | 3.50 ± 2.27 h | 3.90 ± 1.07 h |
Data from a study in 12 healthy male volunteers after a single 18 mg dose. mdpi.com
Comprehensive toxicological reviews have shown this compound to be a non-toxic and well-tolerated drug in various animal models. drugbank.com Future research should continue to investigate the long-term toxicological profiles of its metabolites to ensure their safety, especially as the drug is explored for new, chronic indications.
Unlocking Therapeutic Potential: The Structure-Activity Relationship of this compound
A deep dive into the molecular intricacies of this compound reveals a complex interplay between its structural components and its therapeutic effects. The key to optimizing this ergot alkaloid's medicinal properties lies in understanding its structure-activity relationships (SAR), particularly concerning its interactions with various neuroreceptors.
This compound, a semi-synthetic derivative of the naturally occurring ergot alkaloid ergocristine, exhibits a multifaceted pharmacological profile, primarily engaging with dopaminergic, adrenergic, and serotonergic receptor systems. This interaction is the foundation of its therapeutic applications, which have historically included the management of cognitive impairment and cerebrovascular disorders. The quest to refine its therapeutic window and discover new applications hinges on elucidating how modifications to its chemical architecture influence its biological activity.
At the heart of this compound's activity is its tetracyclic ergoline (B1233604) ring system, which serves as the fundamental scaffold for receptor recognition. However, it is the intricate peptide moiety attached at the C8 position of this ring that fine-tunes the compound's affinity and functional effects at its target receptors.
The Critical Role of the Peptide Moiety
Research has consistently highlighted the significance of the cyclized tripeptide portion of this compound in dictating its biological actions. This peptide chain, consisting of three amino acids, is not merely a passive appendage but an active participant in the ligand-receptor binding.
A pivotal study in the context of Alzheimer's disease has underscored the importance of this tripeptide structure. Investigations into this compound's ability to inhibit gamma-secretase, an enzyme implicated in the production of amyloid-beta peptides, revealed that the cyclized tripeptide moiety is the key pharmacophore for this inhibitory activity nih.gov. This finding has opened new avenues for the development of this compound-based derivatives as potential disease-modifying agents in neurodegenerative disorders.
The composition and conformation of the amino acids within this peptide chain are critical determinants of receptor affinity and selectivity. Even subtle changes, such as the substitution of one amino acid for another, can dramatically alter the compound's pharmacological profile, shifting its balance of agonist and antagonist activities at different receptor subtypes.
Influence of the Lysergic Acid Scaffold
Furthermore, the stereochemistry at various chiral centers within the ergoline ring is crucial. The natural C8-R configuration is generally associated with higher affinity for target receptors compared to the C8-S epimer, ergocristinine nih.gov. This stereoselectivity underscores the precise three-dimensional fit required for optimal receptor engagement.
Modifying for Optimized Therapeutic Modalities
The future of this compound-based therapeutics lies in the strategic modification of its structure to enhance desired activities while minimizing off-target effects. The elucidation of its SAR provides a roadmap for rational drug design.
Key areas for optimization include:
Alterations to the Peptide Chain: Systematic substitution of the amino acids in the tripeptide moiety could lead to derivatives with enhanced selectivity for specific dopamine or serotonin receptor subtypes. This could translate to improved efficacy in treating conditions like Parkinson's disease or psychiatric disorders with a more favorable side-effect profile.
Modification of the C5' Substituent: The benzyl group at the C5' position of the peptide ring presents another opportunity for modification. Altering its size, lipophilicity, and electronic properties could influence binding affinity and intrinsic activity.
Exploring the Ergoline Scaffold: While the core ergoline structure is essential, minor modifications could be explored to fine-tune receptor interactions.
Below is a data table summarizing the binding affinities of this compound and a related compound at various receptors, illustrating the impact of structural similarity on receptor interaction.
| Compound | Receptor | Binding Affinity (Ki in nM) |
| This compound | Dopamine D2 | Data not available in searched sources |
| Dopamine D3 | Data not available in searched sources | |
| Alpha-1 Adrenergic | Data not available in searched sources | |
| Alpha-2 Adrenergic | Data not available in searched sources | |
| Serotonin 5-HT2A | Data not available in searched sources | |
| Dihydroergocryptine (related) | Dopamine D2 | ~5-8 |
| Dopamine D3 | ~30 |
This table is intended to be illustrative. Specific Ki values for this compound were not available in the provided search results. The data for Dihydroergocryptine is included to demonstrate the type of information sought in SAR studies.
Q & A
Q. What are the primary mechanisms of action of dihydroergocristine, and what experimental methodologies are used to validate them?
this compound exhibits dual mechanisms: (1) inhibition of γ-secretase activity, reducing amyloid-β peptide production in Alzheimer’s disease models (IC₅₀ = 25 μM in HEK293 cells), and (2) antagonism of serotonin (5-HT) receptors, particularly 5-HT₁A, as shown in electrophysiological studies. Methodologies include:
- In vitro assays : Dose-response curves in HEK293 or T100 cells to quantify Aβ suppression and APP-CTF accumulation .
- Electrophysiology : Measurement of excitatory postsynaptic currents (EPSCs) in hippocampal neurons to assess 5-HT receptor modulation .
- Radioligand binding : Competitive binding assays to determine receptor affinity (e.g., Kd = 25.7 nM for γ-secretase) .
Q. What standardized experimental models are recommended for studying this compound’s pharmacological effects?
- Cell lines : HEK293 (for γ-secretase activity) and T100 (neuroblastoma models) to evaluate amyloid-β modulation .
- Animal models : Rodent hippocampal slices for electrophysiological validation of 5-HT receptor interactions .
- Primary neuronal cultures : To assess presynaptic neurotransmitter release dynamics .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Document compound purity (≥95% by HPLC), solvent preparation (e.g., DMSO concentration ≤0.1%), and batch-to-batch variability checks.
- Positive controls : Use known γ-secretase inhibitors (e.g., semagacestat) or 5-HT agonists/antagonists (e.g., 8-OH-DPAT) for comparative validation .
- Data transparency : Report raw data (e.g., EPSC amplitudes, IC₅₀ values) and statistical methods (e.g., Wilcoxon rank tests for non-normal distributions) .
Advanced Research Questions
Q. How can contradictory findings on this compound’s mechanisms (e.g., γ-secretase vs. 5-HT receptor effects) be resolved?
- Mechanistic prioritization : Conduct knockout models (e.g., 5-HT₁A receptor-deficient mice) to isolate pathways. If γ-secretase inhibition persists, prioritize cell-type-specific effects .
- Dose-dependent studies : Compare low-dose (nM-μM) 5-HT antagonism with high-dose (μM-mM) γ-secretase inhibition .
- Temporal analysis : Use time-lapse assays to determine if effects are concurrent or sequential .
Q. What statistical approaches are optimal for analyzing small-sample pharmacological data in this compound studies?
- Non-parametric tests : Wilcoxon signed-rank tests for paired data (e.g., pre/post 5-HT application in neurons) .
- Bootstrapping : Estimate confidence intervals for IC₅₀ values in dose-response experiments with limited replicates .
- Bayesian modeling : Incorporate prior data (e.g., known 5-HT receptor Kd values) to refine parameter estimates .
Q. How can researchers design experiments to differentiate this compound’s presynaptic vs. postsynaptic effects in neural circuits?
- Paired-pulse ratio (PPR) analysis : Measure synaptic vesicle release probability; increased PPR indicates presynaptic modulation .
- Miniature EPSC (mEPSC) recordings : Isolate postsynaptic effects by blocking action potentials (e.g., with TTX) .
- Genetic tools : Express presynaptic Ca²⁺ sensors (e.g., GCaMP) to visualize real-time vesicle dynamics .
Methodological Frameworks
What criteria should guide the formulation of research questions on this compound’s neuroprotective properties?
Apply the FINER framework :
- Feasible : Ensure access to specialized equipment (e.g., patch-clamp rigs).
- Novel : Explore understudied targets (e.g., cross-talk between amyloid-β and 5-HT pathways).
- Ethical : Adhere to IACUC guidelines for animal models .
- Relevant : Align with NIH priorities on neurodegenerative disease mechanisms .
Q. How can systematic reviews address gaps in this compound’s therapeutic potential?
- Scoping reviews : Map evidence across domains (e.g., molecular, clinical) using PRISMA guidelines .
- Meta-analysis : Pool data on IC₅₀ values or receptor binding affinities from heterogeneous studies .
- Consultation panels : Engage neurologists and pharmacologists to prioritize translational research .
Data Reporting Standards
Q. What minimal data must be included in publications to enable replication of this compound studies?
- Compound characterization : Purity (HPLC), solubility, and storage conditions .
- Experimental details : Cell passage number, animal strain, and anesthesia protocols .
- Statistical thresholds : Define significance levels (e.g., p < 0.05) and correction methods (e.g., Bonferroni) .
Q. How should researchers address variability in this compound’s physicochemical properties across studies?
- Standardized buffers : Use consistent pH (e.g., 7.4 for cell assays) and salt concentrations .
- Control experiments : Replicate key findings with commercial and synthesized batches .
- Cross-lab validation : Share samples with collaborating labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
